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  • Product: Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate
  • CAS: 55134-84-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Properties and Synthetic Methodologies of Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate

Executive Summary In contemporary medicinal chemistry and agrochemical development, the 4,5-dihydroisoxazole (isoxazoline) scaffold serves as a critical bioisostere and structural motif. Specifically, methyl 3-ethyl-4,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the 4,5-dihydroisoxazole (isoxazoline) scaffold serves as a critical bioisostere and structural motif. Specifically, methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate (CAS: 55134-84-4) is a highly functionalized heterocyclic building block utilized in the synthesis of complex biologically active molecules, including caspase inhibitors and anti-inflammatory agents.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and analytical characterization of this compound. By examining the causality behind the classic 1,3-dipolar cycloaddition methodology, this whitepaper equips researchers with a self-validating framework for synthesizing and isolating this specific isoxazoline regioisomer[1].

Physicochemical Profiling and Structural Data

Understanding the baseline properties of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate is essential for downstream chromatographic purification and assay development. The molecule features a rigid five-membered heterocycle, an electron-withdrawing methyl ester at the C5 position, and an ethyl substituent at the C3 position. The C5 carbon acts as a stereocenter, meaning standard non-asymmetric syntheses will yield a racemate.

Quantitative Chemical Properties
PropertyValue
IUPAC Name Methyl 3-ethyl-4,5-dihydro-1,2-oxazole-5-carboxylate
CAS Registry Number 55134-84-4[2]
Molecular Formula C₇H₁₁NO₃[2]
Molecular Weight 157.17 g/mol
Physical State Clear oil (at standard temperature and pressure)[1]
¹H NMR (C5-H) δ 5.01 (1H, t, J = 9 Hz)[1]
¹H NMR (-OCH₃) δ 3.81 (3H, s)[1]
¹H NMR (C4-H₂) δ 3.24 (2H, d)[1]

Mechanistic Synthesis: The 1,3-Dipolar Cycloaddition

The construction of the isoxazoline ring is most efficiently achieved via a 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile). For this specific target, the precursors are propanenitrile oxide and methyl acrylate[1].

Mechanistic Rationale & Regioselectivity

Nitrile oxides are highly reactive, transient species that readily dimerize into furoxans if not immediately trapped. Therefore, they must be generated in situ.

  • Chlorination: Propanal oxime (hydroximinopropane) is reacted with N-chlorosuccinimide (NCS) to form a hydroximoyl chloride intermediate.

  • Dehydrohalogenation: Triethylamine (Et₃N) is introduced to abstract a proton, expelling chloride and generating the propanenitrile oxide.

  • Cycloaddition: The nitrile oxide undergoes a concerted [3+2] cycloaddition with methyl acrylate.

Why is the 5-carboxylate the major product? The reaction is governed by Frontier Molecular Orbital (FMO) theory. The primary interaction is between the HOMO of the dipole and the LUMO of the dipolarophile. Because the electron-withdrawing ester group on methyl acrylate polarizes the alkene, the largest LUMO coefficient resides on the terminal β-carbon. This perfectly aligns with the carbon atom of the nitrile oxide, regioselectively driving the formation of the 5-substituted isoxazoline over the 4-substituted isomer (which typically forms in <2% yield)[1].

G Oxime Propanal Oxime Chloride Hydroximoyl Chloride Oxime->Chloride Chlorination (<37°C) NCS NCS (4 portions) NCS->Chloride Dipole Propanenitrile Oxide (Transient 1,3-Dipole) Chloride->Dipole Dehydrohalogenation Et3N Triethylamine (Et3N) Et3N->Dipole Acrylate Methyl Acrylate Cyclo 1,3-Dipolar Cycloaddition Acrylate->Cyclo Dipole->Cyclo Regioselective Trapping Product Methyl 3-ethyl-4,5-dihydroisoxazole -5-carboxylate Cyclo->Product Yield: ~15%

Reaction pathway: 1,3-dipolar cycloaddition for isoxazoline synthesis.

Experimental Protocol: In-Situ Generation and Cyclization

The following step-by-step methodology is adapted from validated synthetic efforts to isolate methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate. This protocol is designed as a self-validating system; physical changes at each step confirm the success of the intermediate generation[1].

Step 1: Reagent Preparation and Chlorination
  • Action: Dissolve 1.0 g (14 mmol) of hydroximinopropane in 20 mL of dry N,N-Dimethylformamide (DMF).

  • Action: Submerge the reaction vessel in an ice/water bath to maintain the internal temperature strictly below 37°C.

  • Action: Add 1.7 g (14 mmol) of N-chlorosuccinimide (NCS) in 4 equal portions over 30 minutes.

  • Causality: DMF is chosen because it efficiently solubilizes both the oxime and NCS while stabilizing the polar transition states. The portion-wise addition of NCS and the ice bath are critical; the halogenation is highly exothermic, and exceeding 37°C will cause thermal degradation of the oxime before the dipole can be formed[1].

Step 2: Cycloaddition Setup
  • Action: Once the temperature has stabilized (indicating the completion of hydroximoyl chloride formation), add 2.5 mL (2.3 g, 27 mmol) of methyl acrylate.

  • Action: Immediately follow with the dropwise addition of 2.0 mL (1.4 g, 14 mmol) of triethylamine (Et₃N).

  • Action: Stir the reaction mixture continuously for 24 hours at room temperature.

  • Causality: Methyl acrylate must be added before the Et₃N base. This ensures that the dipolarophile is present in excess the exact moment the transient propanenitrile oxide is generated, allowing the cycloaddition to kinetically outcompete the unwanted dimerization of the nitrile oxide[1].

Step 3: Workup and Phase Separation
  • Action: Partition the crude reaction mixture between 60 mL of diethyl ether and 20 mL of 1M hydrochloric acid (HCl).

  • Action: Separate the layers and wash the organic layer with an additional 20 mL of 1M HCl, followed by 20 mL of saturated brine.

  • Causality: The 1M HCl wash is a self-validating quenching step. It protonates any unreacted Et₃N and basic byproducts, driving them into the aqueous phase while the target ester remains in the ether layer[1].

Step 4: Purification
  • Action: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Action: Purify the resulting residue via flash column chromatography using a mobile phase of 20% ethyl acetate in hexane.

  • Result: The target compound, methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate, elutes as a clear oil. (Expected yield: ~15%, largely due to the inherent steric limitations and competing dimerization pathways of small aliphatic nitrile oxides)[1].

Safety, Handling, and Environmental Constraints

When scaling up the synthesis or utilizing methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate in drug development, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Handling requires safety glasses compliant with NIOSH (US) or EN 166 (EU) standards. Nitrile or gauntlet gloves satisfying EU Directive 89/686/EEC (EN374) must be worn to prevent dermal exposure[3].

  • Inhalation Hazards: The compound and its synthetic precursors (especially NCS and Et₃N) emit noxious vapors. All procedures must be conducted in a well-ventilated fume hood. If aerosolization occurs, a P95 (US) or P1 (EU EN 143) particle respirator is required[3].

  • Combustion & Disposal: In the event of combustion, the substance may release toxic fumes (nitrogen oxides and carbon oxides). Do not use a full water jet for fire suppression; use appropriate chemical foam or CO₂[3].

References

  • The Use of Steric Auxiliaries in Nitrile Oxide Cycloadditions - Australian National University (ANU) Open Research Repository.

  • Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate (CAS 55134-84-4) Product Data - BLD Pharm.

  • Safety Data Sheet: 55134-84-4 - Key Organics.

Sources

Foundational

A Technical Guide to the 1,3-Dipolar Cycloaddition Mechanism for the Synthesis of Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate

Abstract This technical guide provides a comprehensive examination of the 1,3-dipolar cycloaddition mechanism for the synthesis of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate. Intended for researchers, chemists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the 1,3-dipolar cycloaddition mechanism for the synthesis of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate. Intended for researchers, chemists, and professionals in drug development, this document delves into the theoretical underpinnings, regiochemical control, and practical execution of this powerful heterocyclic synthesis. We will explore the in situ generation of the requisite nitrile oxide dipole, analyze the reaction's regioselectivity through the lens of Frontier Molecular Orbital (FMO) theory, and present a detailed, validated experimental protocol. The 4,5-dihydroisoxazole (isoxazoline) scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of its synthesis is critical for the development of novel therapeutics.[1][2][3]

Introduction to 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, providing a highly efficient and often stereoselective route to five-membered rings.[4] First systematically investigated by Rolf Huisgen, this reaction involves the concerted addition of a 1,3-dipole to a dipolarophile, a molecule containing a π-system such as an alkene or alkyne.[4] The reaction proceeds through a six-pi-electron, aromatic transition state, classifying it as a pericyclic reaction under the Woodward-Hoffmann rules.

The product of the reaction between a nitrile oxide (a 1,3-dipole) and an alkene (a dipolarophile) is a 4,5-dihydroisoxazole, also known as a 2-isoxazoline.[5][6] This heterocyclic core is found in numerous natural products and pharmacologically active molecules, valued for its chemical stability and its utility as a precursor to other important functional groups like β-hydroxy ketones and γ-amino alcohols.[6][7]

The Core Mechanism: A Stepwise Analysis

The synthesis of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate is a classic example of this reaction class, involving the cycloaddition of propanenitrile oxide with the electron-deficient alkene, methyl acrylate.

The 1,3-Dipole: In Situ Generation of Propanenitrile Oxide

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive and prone to dimerization to form furoxans, necessitating their generation in situ for synthetic applications.[7] Several reliable methods exist for their formation from stable precursors.

  • Dehydrohalogenation of Hydroximoyl Halides: The classic approach involves the synthesis of an aldoxime (e.g., propanal oxime), followed by halogenation to form a hydroximoyl halide. Subsequent treatment with a non-nucleophilic base, such as triethylamine, eliminates a hydrogen halide to yield the nitrile oxide.

  • Oxidation of Aldoximes: Modern methods often favor the direct oxidation of aldoximes, which avoids the handling of halogenating agents. A variety of oxidants are effective, including sodium hypochlorite (bleach), hypervalent iodine reagents, and Oxone.[7][8] The use of Oxone (2KHSO₅·KHSO₄·K₂SO₄) in the presence of a base is considered an environmentally benign and efficient "green" protocol.[7][8]

  • Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated using reagents like phenyl isocyanate or triflic anhydride to generate nitrile oxides.[8][9]

For the purpose of this guide's protocol, we will focus on the oxidation of propanal oxime, a method valued for its operational simplicity and mild conditions.[8][10]

The Dipolarophile: The Role of Methyl Acrylate

Methyl acrylate (CH₂=CH-CO₂Me) serves as the dipolarophile. The presence of the electron-withdrawing methyl carboxylate group polarizes the double bond and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it highly reactive towards nucleophilic dipoles. This electronic characteristic is crucial for both the reaction rate and the ultimate regioselectivity of the cycloaddition.

The Concerted [3+2] Cycloaddition Pathway

Once the propanenitrile oxide is generated in the presence of methyl acrylate, the cycloaddition occurs. It is a concerted, single-step process where two new sigma bonds (C-C and C-O) are formed simultaneously, proceeding through a five-membered cyclic transition state.

G cluster_reactants Reactants r1 Propanenitrile Oxide (1,3-Dipole) r2 Methyl Acrylate (Dipolarophile) ts Pericyclic Transition State r1->ts Concerted [3+2] Cycloaddition r2->ts prod Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate ts->prod

Caption: Overall reaction pathway for the 1,3-dipolar cycloaddition.

Controlling Regioselectivity: A Frontier Molecular Orbital (FMO) Perspective

The reaction between an unsymmetrical dipole and an unsymmetrical dipolarophile can potentially yield two different regioisomers. In this specific synthesis, the formation of the 5-carboxylate isomer is overwhelmingly favored over the 4-carboxylate isomer. This outcome is not random; it is dictated by the electronic properties of the reactants, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[1][11][12]

Principles of FMO Theory in Cycloadditions

According to FMO theory, the reactivity and selectivity of pericyclic reactions are governed by the interactions between the Highest Occupied Molecular Orbital (HOMO) of one component and the LUMO of the other.[12] The smaller the energy gap between the interacting orbitals, the more favorable the interaction and the faster the reaction. The regioselectivity is determined by the alignment of the orbital lobes with the largest coefficients on the interacting atoms.

Sustmann classified 1,3-dipolar cycloadditions into three types based on the dominant FMO interaction.[12] The reaction of a nitrile oxide with an electron-deficient alkene like methyl acrylate is a Type I (Normal Electron Demand) reaction.[13] This means the primary interaction is between the HOMO of the dipole (propanenitrile oxide) and the LUMO of the dipolarophile (methyl acrylate).[1][12]

FMO Analysis of the Propanenitrile Oxide/Methyl Acrylate System
  • HOMO of Propanenitrile Oxide (Et-C≡N⁺-O⁻): The HOMO of a nitrile oxide has its largest orbital coefficient on the oxygen atom and a smaller coefficient on the carbon atom.

  • LUMO of Methyl Acrylate (CH₂=CH-CO₂Me): The electron-withdrawing ester group significantly lowers the energy of the LUMO and polarizes it. The largest orbital coefficient of the LUMO is on the β-carbon (the CH₂ carbon), while the α-carbon (the CH-CO₂Me carbon) has a smaller coefficient.

For the most favorable bonding interaction, the atoms with the largest coefficients on the respective frontier orbitals align. Therefore, the oxygen of the nitrile oxide (large HOMO coefficient) bonds to the α-carbon of the acrylate (smaller LUMO coefficient, but leading to the more stable product), and the carbon of the nitrile oxide (smaller HOMO coefficient) bonds to the β-carbon of the acrylate (large LUMO coefficient). This orbital alignment leads directly to the formation of the 5-substituted regioisomer, methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate.

FMO_Diagram cluster_dipole cluster_dipolarophile dipole Propanenitrile Oxide (Dipole) lumo_d LUMO dipolarophile Methyl Acrylate (Dipolarophile) lumo_dp LUMO homo_d HOMO homo_d->lumo_dp Dominant Interaction (Normal Electron Demand) homo_dp HOMO note Regioselectivity is governed by the overlap of the largest orbital coefficients: O(HOMO) with Cα(LUMO) C(HOMO) with Cβ(LUMO)

Caption: FMO energy diagram for a Type I cycloaddition.

Validated Experimental Protocol

This protocol describes a reliable method for the synthesis of the target compound via the in situ generation of propanenitrile oxide from propanal oxime using Oxone as the oxidant.

Materials and Reagents
  • Propanal oxime

  • Methyl acrylate

  • Oxone (Potassium peroxymonosulfate)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Acetonitrile (MeCN) and Deionized water

  • Silica gel for column chromatography

Step-by-Step Synthesis Workflow

Sources

Exploratory

Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate molecular weight and exact mass

An In-Depth Technical Guide to Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate: Physicochemical Properties and Synthetic Workflows Executive Summary Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate (CAS: 55134-84-4)[1...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate: Physicochemical Properties and Synthetic Workflows

Executive Summary

Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate (CAS: 55134-84-4)[1][2] is a functionalized isoxazoline derivative that serves as a critical building block in medicinal chemistry and agrochemical development. The 4,5-dihydroisoxazole (isoxazoline) core is a privileged scaffold known for its bioactivity and its utility as a masked β -hydroxy ketone in complex natural product synthesis.

This whitepaper provides a rigorous examination of the compound's exact mass and molecular weight, elucidates the causality behind its analytical metrics, and details a field-proven, regioselective 1,3-dipolar cycloaddition protocol for its synthesis[3].

Structural and Physicochemical Profiling

Understanding the distinction between Molecular Weight (MW) and Exact Mass (Monoisotopic Mass) is paramount for researchers conducting High-Resolution Mass Spectrometry (HRMS) and isotopic labeling studies.

  • Molecular Weight (157.169 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural relative abundance of all isotopes (e.g., Carbon = 12.011, Hydrogen = 1.008)[1]. It is the metric used for bulk stoichiometric calculations in the laboratory.

  • Exact Mass (157.073893 Da): This value is calculated using the mass of the most abundant, stable isotope for each element (e.g., 12C=12.000000 , 1H=1.007825 , 14N=14.003074 , 16O=15.994915 ). Exact mass is the critical target value when identifying the compound via HRMS (such as ESI-TOF or Orbitrap analyzers).

Quantitative Data Summary
PropertyValueComputational Basis / Notes
Chemical Formula C7​H11​NO3​ Ring (3C, 1N, 1O) + Ethyl (2C) + Ester (2C, 2O)[1]
CAS Registry Number 55134-84-4Standard identifier[1][2]
Molecular Weight 157.169 g/mol Based on IUPAC natural isotopic abundances[1]
Exact Mass 157.073893 DaMonoisotopic mass for HRMS targeting
Protonated Mass [M+H]+ 158.081169 DaTarget m/z for positive-ion mode Electrospray Ionization (ESI+)
SMILES CCC1=NOC(C1)C(=O)OCTopological structural representation

Mechanistic Principles of Isoxazoline Synthesis

The synthesis of Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate is classically achieved via a 1,3-Dipolar Cycloaddition (often referred to as a Huisgen cycloaddition) between a nitrile oxide and an alkene[3].

The Causality of Experimental Choices
  • In Situ Dipole Generation: Nitrile oxides are highly reactive and prone to dimerization into biologically inactive furoxans. Therefore, the propanenitrile oxide must be generated in situ. This is achieved by halogenating propanal oxime with N-chlorosuccinimide (NCS) to form a hydroximoyl chloride intermediate, followed by dehydrohalogenation using a mild base like triethylamine (TEA)[3].

  • Regioselectivity via FMO Theory: The reaction between propanenitrile oxide (the 1,3-dipole) and methyl acrylate (the dipolarophile) yields the 5-carboxylate as the major regioisomer, with the 4-carboxylate as a minor byproduct[3]. Frontier Molecular Orbital (FMO) theory dictates this: the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dipole interacts most favorably with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient alkene (methyl acrylate). The largest orbital coefficients align to form the 5-substituted isoxazoline.

Synthesis A Propanal Oxime (Hydroximinopropane) B NCS in DMF (Halogenation) A->B C Hydroximoyl Chloride Intermediate B->C D TEA Addition (Dehydrohalogenation) C->D E Propanenitrile Oxide (1,3-Dipole) D->E G 1,3-Dipolar Cycloaddition (Regioselective) E->G F Methyl Acrylate (Dipolarophile) F->G H Methyl 3-ethyl-4,5-dihydroisoxazole -5-carboxylate G->H

Figure 1: Mechanistic workflow of the 1,3-dipolar cycloaddition yielding the target isoxazoline.

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating system for the synthesis of Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate, adapted from established nitrile oxide cycloaddition methodologies[3].

Reagents and Equipment
  • Hydroximinopropane (Propanal oxime): 1.0 g (14 mmol)[3]

  • N-Chlorosuccinimide (NCS): 1.7 g (14 mmol)[3]

  • Methyl acrylate: 2.5 mL (2.3 g, 27 mmol)[3]

  • Triethylamine (TEA): 2.0 mL (1.4 g, 14 mmol)[3]

  • Anhydrous N,N-Dimethylformamide (DMF): 20 mL[3]

  • Ice/water bath, magnetic stirrer, and addition funnel.

Methodology
  • Halogenation: Dissolve 1.0 g of hydroximinopropane in 20 mL of dry DMF within a round-bottom flask. Add 1.7 g of NCS in four equal portions over 30 minutes[3].

    • Expert Insight: The stepwise addition prevents thermal runaway. The reaction is mildly exothermic; maintaining the temperature below 37°C using an ice/water bath ensures the stability of the resulting hydroximoyl chloride[3].

  • Dipolarophile Addition: Once the temperature stabilizes, add 2.5 mL of methyl acrylate directly to the reaction mixture[3].

  • In Situ Dipole Generation & Cycloaddition: Slowly add 2.0 mL of TEA dropwise.

    • Expert Insight: Slow addition of the base ensures that the local concentration of the generated propanenitrile oxide remains low, favoring the bimolecular cycloaddition with methyl acrylate over the unimolecular dimerization to the furoxan byproduct.

  • Reaction Maturation: Stir the reaction mixture at room temperature for 24 hours to ensure complete conversion[3].

  • Workup & Extraction: Partition the mixture between 60 mL of diethyl ether and 20 mL of 1M HCl. Separate the layers and wash the organic phase successively with 1M HCl (20 mL) and brine (20 mL)[3]. Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo[3].

  • Purification: Purify the crude oil via flash column chromatography using 20% ethyl acetate in hexane[3]. The major fraction will yield Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate (approx. 15% yield), eluting before the minor 4-carboxylate isomer (approx. 2% yield)[3].

Analytical Validation Workflow

To confirm the successful synthesis and verify the exact mass, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS) is the gold standard.

Analytical S1 Sample Prep (1 µg/mL in MeCN) S2 ESI+ Ionization (Soft Ionization) S1->S2 S3 TOF Mass Analyzer (High Resolution) S2->S3 S4 Data Processing Extract m/z 158.0812 S3->S4

Figure 2: HRMS analytical workflow for exact mass validation of the synthesized isoxazoline.

Validation Criteria: When analyzing the purified compound via ESI-TOF in positive ion mode, the base peak must correspond to the protonated molecular ion [M+H]+ . The theoretical exact mass of this ion is 158.081169 Da . A mass accuracy error of <5 ppm between the observed m/z and the theoretical exact mass confirms the structural formula of C7​H11​NO3​ .

References

  • Molaid. "methyl 3-ethyl-4,5-dihydro-1,2-oxazole-5-carboxylate - CAS 55134-84-4." Molaid Chemical Database. Available at: [Link]

  • Australian National University (ANU). "The Use of Steric Auxiliaries in Nitrile Oxide Cycloadditions - Open Research Repository." ANU Experimental Archives. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of Methyl 3-Ethyl-4,5-dihydroisoxazole-5-carboxylate via Nitrile Oxide Cycloaddition

Introduction The 4,5-dihydroisoxazole (isoxazoline) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic and steric properties contribute to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4,5-dihydroisoxazole (isoxazoline) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic and steric properties contribute to its role as a versatile pharmacophore and a valuable synthetic intermediate. The 1,3-dipolar cycloaddition of nitrile oxides with alkenes stands as one of the most powerful and regioselective methods for constructing the isoxazoline ring system.[1] This application note provides a detailed, field-proven protocol for the synthesis of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate. The synthesis proceeds via the in situ generation of propanenitrile oxide from propionaldoxime, followed by its [3+2] cycloaddition with methyl acrylate. This guide emphasizes a modern, environmentally conscious approach and provides in-depth explanations for key experimental choices to ensure reproducibility and success.

Reaction Mechanism: The [3+2] Cycloaddition

The core of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction between a 1,3-dipole (propanenitrile oxide) and a dipolarophile (methyl acrylate).[1] Nitrile oxides are transient species and are therefore generated in situ to be trapped by the dipolarophile. The reaction proceeds with high regioselectivity, governed by the frontier molecular orbitals (FMO) of the reactants. For the reaction between an aliphatic nitrile oxide and an electron-deficient alkene like methyl acrylate, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This interaction favors the formation of the 3,5-disubstituted isoxazoline as the major regioisomer.

Caption: Overall synthetic workflow.

In Situ Generation of Propanenitrile Oxide

The choice of method for generating the nitrile oxide is critical for the success of the cycloaddition. While classical methods often involve the dehydrohalogenation of hydroximoyl chlorides or the dehydration of nitroalkanes, a greener and more operationally simple approach is the oxidation of the corresponding aldoxime. This protocol utilizes a robust and environmentally benign system of sodium chloride (NaCl) and Oxone® (potassium peroxymonosulfate) in a biphasic solvent system to generate propanenitrile oxide from propionaldoxime.

Nitrile_Oxide_Generation Propionaldoxime Propionaldoxime (Precursor) Intermediate Propanenitrile Oxide (Reactive Intermediate) Propionaldoxime->Intermediate Oxidation (in situ generation) Reagents NaCl, Oxone® Na₂CO₃ (Base) MeCN/H₂O (Solvent) Reagents->Intermediate Product Target Isoxazoline Intermediate->Product [3+2] Cycloaddition Dipolarophile Methyl Acrylate (Dipolarophile) Dipolarophile->Product

Caption: In situ generation and trapping of the nitrile oxide.

Detailed Experimental Protocol

Materials:

  • Propionaldoxime (1.0 eq)

  • Methyl acrylate (1.2 eq)

  • Sodium chloride (NaCl) (1.2 eq)

  • Oxone® (potassium peroxymonosulfate) (1.2 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN)

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add propionaldoxime (1.0 eq), methyl acrylate (1.2 eq), sodium chloride (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 1:1 mixture of acetonitrile and deionized water (approximately 10 mL per 1.0 mmol of aldoxime).

  • Cooling: Cool the stirred mixture to 0 °C in an ice bath. The use of a biphasic solvent system is advantageous as it facilitates the reaction of both water-soluble and organic-soluble components.

  • Oxidant Addition: Add Oxone® (1.2 eq) portion-wise over 15-20 minutes. The slow addition is crucial to control the exothermic reaction and to maintain a low concentration of the nitrile oxide, which minimizes its dimerization to furoxan.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up: Upon completion, dilute the reaction mixture with deionized water (10 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with saturated brine solution (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate.

Characterization

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the C=N of the isoxazoline ring and the C=O of the ester.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Predicted NMR Data for Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
CH₃ (ethyl)~1.15triplet3H-CH₂CH₃
CH₂ (ethyl)~2.40quartet2H-CH₂ CH₃
H-4~3.20 - 3.60multiplet2H-CH₂ -CH-
H-5~4.90triplet1H-CH₂-CH -
OCH₃ (ester)~3.80singlet3H-CO₂CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
CH₃ (ethyl)~11-CH₂CH₃
CH₂ (ethyl)~20-CH₂ CH₃
C-4~40-CH₂ -CH-
OCH₃ (ester)~53-CO₂CH₃
C-5~78-CH₂-CH -
C-3~158C =N-O-
C=O (ester)~171-CO₂ CH₃

Note: The predicted chemical shifts are based on standard NMR principles and data from structurally similar compounds. Actual experimental values may vary slightly.

Reference NMR Data for a Structurally Similar Compound: Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate [2]

This data is provided for comparative purposes to illustrate the expected spectral pattern.

¹³C NMR Chemical Shift (ppm)
OCH₃52.9
C-440.5
C-578.4
Aromatic C127.7, 129.2, 129.5, 135.5
C-3156.1
C=O170.8

Data Summary

ParameterValue / DescriptionRationale
Stoichiometry Aldoxime:Dipolarophile:NaCl:Oxone:Base (1.0:1.2:1.2:1.2:2.0)A slight excess of the dipolarophile and reagents ensures complete consumption of the limiting aldoxime.
Solvent Acetonitrile / Water (1:1)A biphasic system that facilitates the reaction of all components.
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm, while warming to room temperature drives the reaction to completion.
Reaction Time 2 - 6 hoursTypically sufficient for complete conversion, should be monitored by TLC.
Expected Yield 60 - 85%Yields can vary based on the purity of starting materials and purification efficiency.

Troubleshooting

  • Low Yield:

    • Issue: Incomplete reaction.

    • Solution: Ensure the Oxone® is fresh and added portion-wise. The reaction time may need to be extended.

    • Issue: Dimerization of the nitrile oxide to form furoxan.

    • Solution: Add the Oxone® more slowly at 0 °C to maintain a low concentration of the nitrile oxide. Ensure an adequate excess of the methyl acrylate is present.

  • Purification Difficulties:

    • Issue: Co-elution of the product with byproducts.

    • Solution: Optimize the eluent system for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent often provides the best separation.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate. By employing an in situ generation of the key nitrile oxide intermediate via a green oxidative method, this procedure offers a safe, efficient, and environmentally conscious alternative to traditional methods. The provided mechanistic insights, detailed procedural steps, and troubleshooting guide are intended to enable researchers to successfully synthesize this and related isoxazoline scaffolds for applications in drug discovery and organic synthesis.

References

  • Organic Syntheses, Coll. Vol. 6, p. 592 (1988); Vol. 53, p. 59 (1973). [Link]

  • Panova, E. A., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 121-131. [Link]

  • Chandra, et al. (2006). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4785-o4786. [Link]

  • PubChem. (n.d.). Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. [Link]

  • Gao, Y., et al. (2018). Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Royal Society of Chemistry. [Link]

  • European Journal of Chemistry. (2013). 4(4), 361-366. [Link]

  • Kotian, S. Y., et al. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 128(7), 1033-1036. [Link]

  • Al-Hourani, B. J. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 123. [Link]

  • Domingo, L. R., & Sáez, J. A. (2013). A DFT study of the [3+ 2] versus [4+ 2] cycloaddition reactions of 1, 5, 6-trimethylpyrazinium-3-olate with methyl methacrylate. The Journal of organic chemistry, 78(4), 1621-1629. [Link]

Sources

Application

Application Note: Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Executive Summary & Strategic Rationale The 2-isoxazoline (4,5-dihydroisoxazole) ring system is a privileged pharmacophore in modern drug discovery, renowned for its metabolic stability, conformational rigidity, and capa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2-isoxazoline (4,5-dihydroisoxazole) ring system is a privileged pharmacophore in modern drug discovery, renowned for its metabolic stability, conformational rigidity, and capacity to engage in diverse biological interactions[1]. Among its derivatives, Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate (MEC) stands out as a highly versatile bifunctional building block. The presence of the C5-carboxylate ester provides a critical synthetic handle for downstream functionalization, while the 3-ethyl substitution offers optimal lipophilicity for cell permeability.

This technical guide details the synthesis, mechanistic utility, and downstream medicinal chemistry applications of MEC, specifically focusing on its role as a precursor for sp3-enriched lactams and as a structural motif for targeted covalent inhibitors.

Mechanistic Insights: The Isoxazoline Pharmacophore

Why choose the 4,5-dihydroisoxazole ring? In medicinal chemistry, the isoxazoline ring frequently acts as a bioisostere for amides and esters, but with significantly enhanced resistance to enzymatic hydrolysis[1]. Furthermore, specific electrophilic isoxazoline derivatives (such as 3-bromo-4,5-dihydroisoxazoles) have been successfully deployed as targeted covalent inhibitors. The ring system acts as a weakly electrophilic warhead, selectively trapping active-site cysteine residues in enzymes like human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH)[2] and Transglutaminase 2 (TG2)[3].

Why the 5-carboxylate substitution? The C5-carboxylate group in MEC is strategically positioned to direct the regioselectivity of 1,3-dipolar cycloadditions. More importantly, it acts as the essential electrophilic center enabling the reductive recyclization of the isoxazoline into 3-hydroxypyrrolidin-2-ones (α-hydroxy γ-lactams)[4]. These sp3-enriched lactams are the core scaffolds of "racetam" nootropics (e.g., piracetam, levetiracetam) and various other CNS-active agents[5].

Experimental Workflows & Protocols

Protocol 1: Synthesis of MEC via 1,3-Dipolar Cycloaddition

Causality & Design: This synthesis relies on the in situ generation of a transient nitrile oxide from propanal oxime. N-chlorosuccinimide (NCS) is used as the chlorinating agent to form the hydroximinoyl chloride. Triethylamine (Et3N) facilitates the dehydrohalogenation to yield the nitrile oxide, which immediately undergoes a [3+2] cycloaddition with methyl acrylate[6]. The electron-withdrawing nature of the methyl acrylate ester dictates the regioselectivity, ensuring the oxygen atom of the dipole attacks the β-carbon, exclusively yielding the 5-carboxylate isomer.

Step-by-Step Methodology:

  • Preparation: Dissolve propanal oxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Chlorination: Cool the reaction vessel to 0–5 °C using an ice/water bath. Add NCS (1.0 eq) in four equal portions over 30 minutes. Expert Insight: Portion-wise addition is critical to control the exothermic generation of the hydroximinoyl chloride and prevent premature dimerization of the intermediate into inactive furoxans.

  • Cycloaddition: Once the temperature stabilizes, add methyl acrylate (2.0 eq) to the solution.

  • Base Addition: Dropwise add Et3N (1.0 eq) over 15 minutes. The slow addition maintains a low steady-state concentration of the nitrile oxide, favoring the bimolecular cycloaddition over self-condensation.

  • Incubation: Remove the ice bath and stir the reaction mixture at ambient temperature (20–25 °C) for 24 hours.

  • Workup: Partition the mixture between diethyl ether and 1M HCl. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Self-Validation & Purification: Purify via flash column chromatography (silica gel, 20% EtOAc in Hexane). Validation Check: Confirm product identity via 1H NMR. The C5-methine proton of MEC will appear as a distinct doublet of doublets (dd) in the 4.8–5.2 ppm range, confirming the regiochemistry of the cyclization[6].

G A Propanal Oxime + NCS B Hydroximinoyl Chloride A->B Chlorination (0-5°C) C Nitrile Oxide (Transient Dipole) B->C Et3N (Base) E Methyl 3-ethyl-4,5- dihydroisoxazole-5-carboxylate C->E [3+2] Cycloaddition (Regioselective) D Methyl Acrylate (Dipolarophile) D->E

Fig 1: Regioselective 1,3-dipolar cycloaddition workflow for MEC synthesis.

Protocol 2: Reductive Recyclization to sp3-Enriched α-Hydroxy Lactams

Causality & Design: The N-O bond of the isoxazoline ring is highly susceptible to catalytic hydrogenolysis. Cleavage of this bond generates a γ-amino-α-hydroxy ester intermediate, which spontaneously undergoes intramolecular cyclization (amidation) to form the pyrrolidin-2-one ring[4]. Palladium on carbon (Pd/C) is selected as the catalyst because it provides the fastest conversion rates for N-O cleavage compared to Pt/C, which can lead to unwanted side reactions or over-reduction[5].

Step-by-Step Methodology:

  • Preparation: Dissolve purified MEC (1.0 eq) in absolute ethanol in a high-pressure hydrogenation vessel.

  • Catalyst Loading: Add 10% Pd/C (10% w/w relative to MEC). Expert Insight: Purge the vessel with argon prior to catalyst addition to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Pressurize the vessel with H2 gas to 1 atm. Stir vigorously at room temperature (20–25 °C) for 24–48 hours. Expert Insight: Stirring efficiency (mass transfer) has a more significant positive impact on conversion rates than elevating the temperature or pressure[5].

  • Filtration: Carefully vent the H2 gas and purge with argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-hydroxy-5-ethylpyrrolidin-2-one.

  • Purification: Purify via recrystallization or flash chromatography to separate cis/trans diastereomers, the ratio of which is governed by the steric bulk of the C3 and C5 substituents[5].

G MEC Methyl 3-ethyl-4,5- dihydroisoxazole-5-carboxylate Cleavage N-O Bond Hydrogenolysis (H2, Pd/C) MEC->Cleavage Intermediate γ-amino-α-hydroxy ester (Transient) Cleavage->Intermediate Cyclization Intramolecular Amidation (-MeOH) Intermediate->Cyclization Product 3-hydroxy-5-ethylpyrrolidin-2-one (α-Hydroxy Lactam) Cyclization->Product

Fig 2: Mechanism of reductive recyclization from isoxazoline to α-hydroxy lactam.

Quantitative Data: Pharmacological Profiling of Isoxazoline Derivatives

To contextualize the utility of the 4,5-dihydroisoxazole scaffold, the following table summarizes the biological activities of structurally related derivatives utilized in current medicinal chemistry campaigns.

Scaffold ModificationBiological Target / MechanismTherapeutic ApplicationPotency / EfficacyReference
3-bromo-4,5-dihydroisoxazole Human GAPDH (Cys152)Anticancer (Antiproliferative)Covalent inactivation, fast reactivityPalla et al.[2]
3-bromo-4,5-dihydroisoxazole Transglutaminase 2 (TG2)Celiac Disease / FibrosisIsoform-selective targeted covalent inhibitionJ. Med. Chem.[3]
3,5-diaryl-4,5-dihydroisoxazole Leukemia cell linesAnticancer (Cell cycle arrest)High selectivity toward cancer cellsMajirská et al.[7]
3-phenyl-4,5-dihydroisoxazole p38 MAPK / NF-kBAnti-inflammatoryDown-regulation of pro-inflammatory cytokinesSemantic Scholar[8]

References

  • Pathak, S., Singh, P., & Jadon, G. (2025). A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Medicinal Chemistry, 21(8), 749-760. URL: [Link]

  • Chalyk, B. A., et al. (2022). Reductive Recyclization of sp3-Enriched Functionalized Isoxazolines into α-Hydroxy Lactams. The Journal of Organic Chemistry, 87(2), 1001-1018. URL:[Link]

  • Barrow, S. J. (1999). The Use of Steric Auxiliaries in Nitrile Oxide Cycloadditions. Open Research Repository, Australian National University. URL: [Link]

  • Palla, et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. European Journal of Medicinal Chemistry, 254, 115286. URL:[Link]

  • ACS Publications. (2014). Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. Journal of Medicinal Chemistry, 57(21), 9042–9064. URL:[Link]

  • Majirská, M., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. URL:[Link]

  • Semantic Scholar Database. (2012). 5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. URL:[Link]

Sources

Method

Application Note: Reductive Cleavage Strategies for Methyl 3-Ethyl-4,5-dihydroisoxazole-5-carboxylate

Executive Summary The 2-isoxazoline (4,5-dihydroisoxazole) ring is a highly versatile masked aldol motif in organic synthesis. Typically formed via the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, the isoxazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-isoxazoline (4,5-dihydroisoxazole) ring is a highly versatile masked aldol motif in organic synthesis. Typically formed via the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, the isoxazoline ring can be reductively cleaved to reveal β -hydroxy ketones, γ -amino alcohols, or α,β -unsaturated enones depending on the catalytic environment[1].

This application note details optimized protocols for the reductive cleavage of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate , a highly functionalized intermediate. Cleavage of the N–O bond in this specific substrate yields methyl 2-hydroxy-4-oxohexanoate (an aldol derivative) or methyl 4-amino-2-hydroxyhexanoate. Crucially, because the C–O bond remains intact during these reductive processes, the stereochemical integrity at the C5 position (bearing the methyl carboxylate) is strictly preserved[2].

Mechanistic Causality & Method Selection

The N–O bond of the isoxazoline is relatively weak but requires specific transition metal coordination or catalytic hydrogenation to cleave cleanly without degrading the ester functionality. The choice of cleavage method directly dictates the functional group topology of the final acyclic product.

  • Molybdenum Hexacarbonyl [Mo(CO)6] : This method relies on the coordination of the isoxazoline nitrogen to the Mo center, displacing a CO ligand. This coordination facilitates electron transfer into the σ

    • orbital of the N–O bond, triggering cleavage to a complexed nitrene intermediate[3]. In the presence of water, the nitrene collapses into an imine, which rapidly hydrolyzes to the β -hydroxy ketone. Mo(CO)6 is ideal when chemoselectivity is paramount, as it avoids the over-reduction of carbonyl groups and is highly tolerant of other reducible functionalities[3].
  • Raney Nickel Hydrogenolysis : A classical heterogeneous catalytic approach. Hydrogenation over Raney Ni cleaves the N–O bond to form a β -hydroxy imine[2]. The divergence in the product occurs here based on the solvent system:

    • Aldol Route: If the reaction is buffered with boric acid (B(OH)3) in an aqueous solvent, the intermediate imine hydrolyzes to the β -hydroxy ketone[2].

    • Amino Alcohol Route: If conducted in anhydrous methanol under a high pressure of H2, the imine is further reduced to the γ -amino alcohol before hydrolysis can occur[1].

Quantitative Data: Method Comparison

To assist drug development professionals in selecting the optimal synthetic route, the following table summarizes the quantitative metrics and operational parameters for the cleavage of 3-alkyl-4,5-dihydroisoxazole-5-carboxylates.

Table 1: Comparison of Cleavage Conditions for Methyl 3-Ethyl-4,5-dihydroisoxazole-5-carboxylate

Cleavage MethodReagents & ConditionsMajor ProductTypical YieldAdvantagesLimitations
Molybdenum Mo(CO)6 (1.1 eq), MeCN/H2O, 80 °CMethyl 2-hydroxy-4-oxohexanoate75–85%Mild, highly chemoselective, preserves stereocentersGenerates toxic CO gas; requires stoichiometric Mo
Aqueous Hydrogenolysis Raney Ni (excess), H2 (1 atm), B(OH)3, MeOH/H2OMethyl 2-hydroxy-4-oxohexanoate80–95%Clean reaction profile, scalable, inexpensiveMay reduce unprotected alkenes/alkynes
Anhydrous Hydrogenolysis Raney Ni (excess), H2 (50 psi), Anhydrous MeOHMethyl 4-amino-2-hydroxyhexanoate70–90%Direct access to γ -amino alcoholsRequires high-pressure H2 apparatus

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure reproducibility and safety.

Protocol A: Mo(CO)6-Mediated Cleavage to Methyl 2-hydroxy-4-oxohexanoate

Causality Note: Acetonitrile is used as the primary solvent because it acts as a π -acceptor ligand, stabilizing the intermediate molybdenum complexes during the CO displacement step.

Step-by-Step Procedure:

  • Preparation: In a well-ventilated fume hood (due to CO evolution), dissolve methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate (1.0 mmol, 157.17 mg) in a 10:1 mixture of HPLC-grade Acetonitrile and deionized water (11 mL total).

  • Reagent Addition: Add Molybdenum hexacarbonyl (1.1 mmol, 290.4 mg) in a single portion.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere. Stir vigorously for 4–6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, KMnO4 positive) will disappear, replaced by a more polar spot corresponding to the β -hydroxy ketone.

  • Workup: Cool the mixture to room temperature. Add 2 grams of silica gel directly to the flask and concentrate the mixture in vacuo to pre-absorb the crude product and trap toxic molybdenum residues.

  • Purification: Load the silica plug onto a short column and elute with Hexanes:EtOAc (8:2 to 6:4) to isolate the pure methyl 2-hydroxy-4-oxohexanoate.

Validation & QC:

  • MS (ESI): Expected [M+H]+ at m/z 161.08.

  • 1H NMR (CDCl3): Look for the disappearance of the isoxazoline diastereotopic CH2 ring protons (typically δ 3.0-3.5) and the appearance of an acyclic aliphatic ketone signal and a distinct α -hydroxy proton adjacent to the ester.

Protocol B: Raney Ni Catalytic Hydrogenation to Methyl 4-amino-2-hydroxyhexanoate

Causality Note: Anhydrous conditions are strictly maintained to prevent the hydrolysis of the transient imine, forcing the catalytic cycle to fully reduce the nitrogen to a primary amine.

Step-by-Step Procedure:

  • Catalyst Preparation: Wash Raney Nickel (W-2 grade, ~200 mg active catalyst) three times with anhydrous methanol under an argon blanket to remove water. Caution: Raney Ni is highly pyrophoric. Never let the catalyst dry in air.

  • Reaction Setup: Transfer the washed Raney Ni slurry into a high-pressure hydrogenation vessel. Add a solution of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate (1.0 mmol, 157.17 mg) in anhydrous methanol (10 mL).

  • Hydrogenation: Seal the vessel, purge three times with H2 gas, and pressurize to 50 psi. Stir vigorously at room temperature for 12 hours.

  • Monitoring: Extract a 50 μ L aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is complete when the intermediate imine mass is fully converted to the amine.

  • Workup: Carefully vent the H2 gas and purge the vessel with argon. Filter the reaction mixture through a pad of Celite, washing generously with methanol. Immediately submerge the Celite/Raney Ni pad in water to neutralize the fire hazard.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude γ -amino alcohol, which can be purified via ion-exchange chromatography or used directly in subsequent peptide coupling steps.

Validation & QC:

  • MS (ESI): Expected [M+H]+ at m/z 162.11.

  • TLC: The product will be highly polar and readily stain positive (purple/pink) with Ninhydrin, confirming the presence of the primary amine.

Visualizations

Pathways Substrate Methyl 3-ethyl-4,5- dihydroisoxazole-5-carboxylate Mo Mo(CO)6, MeCN/H2O 80°C, Hydrolysis Substrate->Mo RaneyNi_Aq Raney Ni, H2 (1 atm) B(OH)3, MeOH/H2O Substrate->RaneyNi_Aq RaneyNi_Anhyd Raney Ni, H2 (50 psi) Anhydrous MeOH Substrate->RaneyNi_Anhyd Ketone Methyl 2-hydroxy- 4-oxohexanoate (β-Hydroxy Ketone) Mo->Ketone RaneyNi_Aq->Ketone Amine Methyl 4-amino- 2-hydroxyhexanoate (γ-Amino Alcohol) RaneyNi_Anhyd->Amine

Divergent reductive cleavage pathways of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate.

Mechanism Step1 Isoxazoline Substrate Step2 N-Coordination to Mo(CO)5 Step1->Step2 - CO Step3 N-O Bond Cleavage (Complexed Nitrene) Step2->Step3 Electron Transfer Step4 Hydrolysis to Imine Step3->Step4 + H2O Step5 Hydrolysis to β-Hydroxy Ketone Step4->Step5 + H2O, - NH3

Mechanism of Mo(CO)6-mediated N-O bond cleavage and subsequent hydrolysis.

References

  • Molybdenum-Mediated Cleavage Reactions of Isoxazoline Rings Fused in Bicyclic Frameworks.
  • Methods of Cleavage of 2-Isoxazolines. Current Organic Synthesis - Bentham Science Publishers.
  • Recent advances in the application of the isoxazoline route to aldols in the synthesis of natural products.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate

Welcome to the dedicated technical support guide for the purification of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to nav...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography purification of this heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate.

Issue 1: Poor Separation of the Target Compound from Impurities

  • Question: My column is not resolving the desired product from what I suspect are starting materials or byproducts. The fractions are all mixed. What should I do?

  • Answer: Poor resolution is a common issue that can often be solved by optimizing the mobile phase and column parameters. The polarity of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate necessitates a well-chosen solvent system.

    • Causality: The separation on a silica gel column is based on the differential partitioning of compounds between the polar stationary phase (silica) and the less polar mobile phase. If the mobile phase is too polar, all compounds will travel quickly with the solvent front, leading to poor separation. If it's not polar enough, the compounds may not move at all.

    • Solution Pathway:

      • TLC Analysis is Key: Before running a column, always perform a thorough TLC analysis with various solvent systems. A good solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4.[1]

      • Solvent System Optimization: For isoxazoline esters, a common and effective mobile phase is a mixture of n-hexane and ethyl acetate.[2][3] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3, 1:1).

      • Employ a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is highly effective for separating compounds with different polarities. For instance, you could start with 10% ethyl acetate in hexane and gradually increase to 30% or more.[2]

      • Consider Alternative Solvents: If hexane/ethyl acetate fails, consider other solvent systems. Dichloromethane/methanol can be used for more polar compounds, but be cautious as methanol percentages above 10% can start to dissolve the silica gel.[4]

Issue 2: The Compound is Sticking to the Column or Tailing Badly

  • Question: My product seems to be irreversibly binding to the silica gel, or the spots on the TLC and peaks in the fractions are showing significant tailing. How can I fix this?

  • Answer: Tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or issues with the column packing itself.

    • Causality: The lone pairs on the nitrogen and oxygen atoms of the isoxazoline ring can interact with acidic silanol groups on the surface of the silica gel, leading to strong binding and tailing.[5] Additionally, poor column packing can lead to an uneven flow path for the solvent and sample.

    • Solution Pathway:

      • Check Column Packing: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and tailing.

      • Mobile Phase Modifiers: To mitigate the interaction with acidic silanol groups, a small amount of a competitive polar solvent or a base can be added to the mobile phase.

        • Adding a small percentage of triethylamine (e.g., 0.1-1%) to your mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape of basic or heteroaromatic compounds.

        • Alternatively, a small amount of methanol in a dichloromethane-based system can also help to reduce tailing by competing for the active sites on the silica.

      • Dry Loading: If the compound is polar and dissolved in a very polar solvent for loading, it can disrupt the top of the column. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can often lead to sharper bands and better separation.[6][7]

Issue 3: Suspected Decomposition of the Product on the Column

  • Question: I'm getting a lower than expected yield after column chromatography, and I see new, more polar spots on the TLC of my later fractions. Is my compound decomposing?

  • Answer: It is possible for methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate to undergo hydrolysis under certain conditions, and the silica gel itself can act as a mild acid catalyst.

    • Causality: The ester functional group is susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of acid or base and water. The 4,5-dihydroisoxazole ring can also be sensitive to hydrolysis under certain conditions.[8]

    • Solution Pathway:

      • Use Neutral and Dry Solvents: Ensure your solvents are of high purity and are dry. Avoid leaving the compound on the silica gel for extended periods.

      • Avoid Harsh Additives: If you must use an additive, use it sparingly. Strongly acidic or basic conditions should be avoided. If triethylamine is used, it should be removed from the fractions as soon as possible during solvent evaporation.

      • Work-up Procedure: After the reaction, a careful work-up to remove any acidic or basic reagents is crucial before purification. A wash with a saturated sodium bicarbonate solution can remove acid, and a wash with dilute HCl can remove excess amines.[9]

      • Consider Alternative Stationary Phases: If decomposition on silica is a persistent problem, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol-silica.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for TLC analysis of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate?

    • A1: A good starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.[1] This should give you a good initial indication of the compound's polarity and allow you to optimize from there. The goal is to find a system that provides an Rf value between 0.2 and 0.4 for your target compound.

  • Q2: Should I use dry loading or wet loading for my sample?

    • A2: For methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate, which has moderate polarity, dry loading is often the better choice, especially if you have a large amount of crude material or if it is dissolved in a polar solvent.[7][10] Dry loading prevents the dissolution solvent from interfering with the separation at the top of the column, leading to sharper bands and better resolution.[6]

  • Q3: What are the most likely impurities I need to separate?

    • A3: Common impurities can include unreacted starting materials (e.g., the precursor aldehyde or hydroxylamine), and potentially regioisomers depending on the synthetic route.[11] Hydrolysis of the methyl ester to the carboxylic acid is also a possibility, which would appear as a much more polar spot on the TLC that may not move far from the baseline.[8]

  • Q4: How much silica gel should I use for my column?

    • A4: A general rule of thumb is to use a silica gel to crude sample weight ratio of about 30:1 to 50:1 for good separation. For difficult separations, this ratio can be increased to 100:1 or more.[12]

  • Q5: Can I reuse my column?

    • A5: It is generally not recommended to reuse silica gel columns for the purification of different compounds, as cross-contamination is a significant risk. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a strong solvent system (like 100% ethyl acetate or a methanol/dichloromethane mixture) to remove all residual compounds from the previous run.

Experimental Protocols

Protocol 1: TLC Analysis

  • Prepare a dilute solution of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, use a capillary tube to spot a small amount of the solution.

  • Develop the plate in a chamber containing your chosen solvent system (e.g., 8:2 hexane:ethyl acetate).

  • Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

  • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) and adjust the solvent system until the desired Rf of ~0.2-0.4 is achieved.

Protocol 2: Column Chromatography Purification

  • Column Preparation:

    • Select an appropriate size glass column.

    • Pack the column with silica gel (60-120 mesh) using either a wet slurry method or dry packing, ensuring a level and compact bed.[12][13]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Equilibrate the column by passing several column volumes of the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) through it.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

    • Gently add another thin layer of sand on top of the sample layer.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • If using a gradient, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in the mobile phase. A typical gradient might be from 5% to 30% ethyl acetate in hexane.

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain your purified methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Solvent System, Rf ~0.2-0.4) Pack Pack Silica Gel Column TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Gradient (e.g., Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for the column chromatography purification of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate.

Troubleshooting_Logic Start Purification Issue Encountered Q1 What is the primary issue? Start->Q1 PoorSep Poor Separation Q1->PoorSep Mixed Fractions Tailing Tailing / Sticking Q1->Tailing Broad/Asymmetric Peaks Decomp Decomposition Q1->Decomp Low Yield / New Spots Sol_TLC Optimize Solvent System via TLC (Target Rf 0.2-0.4) PoorSep->Sol_TLC Sol_Modifier Add Mobile Phase Modifier (e.g., 0.1% Triethylamine) Tailing->Sol_Modifier Sol_DryLoad Use Dry Loading Technique Tailing->Sol_DryLoad Sol_Neutral Use Neutral, Dry Solvents Decomp->Sol_Neutral Sol_Grad Use Gradient Elution Sol_TLC->Sol_Grad Sol_Phase Consider Alternative Stationary Phase (e.g., Alumina) Sol_Neutral->Sol_Phase

Caption: A decision-making flowchart for troubleshooting common column chromatography issues.

References

  • (No author given). (2025, September 24). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC. [Link]

  • (No author given). (2024, June 30). View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]

  • (No author given). (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. [Link]

  • McMurry, J. E. (No date given). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • (No author given). (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. [Link]

  • (No author given). (No date given). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. [Link]

  • (No author given). (No date given). (PDF) Synthesis and biological evaluation of novel Δ2-isoxazoline fused cyclopentane derivatives as potential antimicrobial and anticancer agents. ResearchGate. [Link]

  • (No author given). (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results?. [Link]

  • (No author given). (No date given). Tetrahydroquinoline/4,5‐Dihydroisoxazole Molecular Hybrids as Inhibitors of Breast Cancer Resistance Protein (BCRP/ABCG2). PMC. [Link]

  • (No author given). (2025, July 14). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]

  • (No author given). (No date given). Regioselective differentiation of vicinal methylene C-H bonds enabled by silver-catalysed nitrene transfer. Rsc.org. [Link]

  • (No author given). (No date given). (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

  • (No author given). (No date given). Supporting Information for Synthesis and bioactivity of analogues of the marine antibiotic tropodithietic acid. Beilstein Journals. [Link]

  • (No author given). (No date given). Development of new solvent systems for the extraction and identification of fenvalerate poison from blood. ResearchGate. [Link]

  • (No author given). (2023, April 26). Overview of Silica Column Sample Loading Techniques. Teledyne Labs. [Link]

  • (No author given). (2014, January 26). What are the solvents used in TLC for sterification?. ResearchGate. [Link]

  • (No author given). (No date given). Structure-guided design of ISOX-DUAL-based Degraders targeting BRD4 and CBP/EP300. A. ChemRxiv. [Link]

  • (No author given). (No date given). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. [Link]

  • (No author given). (2022, June 23). Packing Normal Phase Columns. Chemistry LibreTexts. [Link]

  • Knight, D. W., Proctor, A. J., & Clough, J. M. (2010). New Regiospecific Catalytic Approaches to 4,5-Dihydroisoxazoles and 2,5-Dihydroisoxazoles from O-Propargylic Hydroxylamines. Organic Chemistry Portal. [Link]

  • (No author given). (2023, January 19). When should I use dry loading instead of liquid loading with flash column chromatography?. [Link]

  • (No author given). (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • (No author given). (No date given). Solvent Systems for Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]

  • (No author given). (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Semantic Scholar. [Link]

  • (No author given). (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Sorbtech. [Link]

  • (No author given). (No date given). How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • (No author given). (No date given). The little secrets of silica gel in liquid chromatography columns. [Link]

Sources

Optimization

Catalyst selection for optimizing methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate production

Answering the complex challenges of modern drug discovery and development requires precision, efficiency, and a deep understanding of the underlying chemical transformations. The synthesis of methyl 3-ethyl-4,5-dihydrois...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the complex challenges of modern drug discovery and development requires precision, efficiency, and a deep understanding of the underlying chemical transformations. The synthesis of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate, a key heterocyclic scaffold, is a process where catalyst selection is paramount to achieving optimal yield, purity, and regioselectivity.

As a Senior Application Scientist, I have designed this Technical Support Center to provide researchers, scientists, and drug development professionals with direct, actionable guidance. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Catalyst Selection and Reaction Optimization

Q1: What is the fundamental reaction mechanism for synthesizing methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate?

A1: The synthesis is achieved through a [3+2] cycloaddition, a type of pericyclic reaction also known as a 1,3-dipolar cycloaddition.[1] This powerful reaction forms a five-membered heterocyclic ring by reacting a 1,3-dipole with a "dipolarophile".

  • 1,3-Dipole : Ethyl nitrile oxide. Due to its high reactivity and instability, this intermediate is almost always generated in situ (in the reaction mixture).[2][3]

  • Dipolarophile : Methyl acrylate, an alkene activated by an electron-withdrawing group.

The reaction proceeds through a concerted transition state where two new single bonds are formed simultaneously, leading to the desired 4,5-dihydroisoxazole (isoxazoline) ring.[1] The regioselectivity of this addition is crucial for obtaining the desired 5-carboxylate isomer.

Reaction Mechanism Overall Reaction Scheme cluster_0 Nitrile Oxide Generation cluster_1 1,3-Dipolar Cycloaddition Propionaldoxime Propionaldoxime NitrileOxide Ethyl Nitrile Oxide (1,3-Dipole) Propionaldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., NCS, Chloramine-T) NitrileOxide_ref NitrileOxide->NitrileOxide_ref MethylAcrylate Methyl Acrylate (Dipolarophile) Product Methyl 3-ethyl-4,5-dihydro- isoxazole-5-carboxylate MethylAcrylate->Product [3+2] Cycloaddition Catalyst Catalyst (e.g., Lewis Acid) NitrileOxide_ref->Product

Figure 1: General reaction pathway for isoxazoline synthesis.
Q2: What are the most common in situ generation methods for ethyl nitrile oxide, and how do they impact catalyst choice?

A2: The method of nitrile oxide generation is a critical experimental parameter that influences reaction conditions and potential side products. The three primary methods are:

  • Oxidation of Aldoximes : Propionaldoxime is oxidized using reagents like N-chlorosuccinimide (NCS), chloramine-T, or hypervalent iodine compounds.[4][5][6] This method is common and generally compatible with a wide range of catalysts, including Lewis acids. The choice of oxidant can affect the reaction's pH and byproduct profile.

  • Dehydration of Nitroalkanes : 1-Nitropropane can be dehydrated using agents like phosphorus oxychloride (POCl₃) or phenyl isocyanate in the presence of a base (e.g., triethylamine).[6][7] This method can generate stoichiometric amounts of acidic or basic byproducts, which may interact with or neutralize certain catalysts. Lewis acids sensitive to strong bases should be used with caution.

  • Dehydrohalogenation of Hydroximoyl Chlorides : This classic method involves treating a hydroximoyl chloride with a non-nucleophilic base. It is highly effective but requires the prior synthesis and isolation of the hydroximoyl chloride precursor.[2]

The choice of generation method dictates the reagents and byproducts present in the flask, which must be compatible with your chosen catalyst. For instance, a strong base like triethylamine used in the dehydration method could quench a Lewis acid catalyst.

Q3: What is the primary role of a catalyst in this reaction, and what are my main options?

A3: While the 1,3-dipolar cycloaddition can proceed thermally, a catalyst serves to accelerate the reaction and, more importantly, to control the regioselectivity.[8] By coordinating to the dipolarophile (methyl acrylate), a catalyst lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), enhancing its interaction with the HOMO (Highest Occupied Molecular Orbital) of the nitrile oxide. This not only speeds up the reaction but also increases the preference for the desired 5-carboxylate regioisomer.

Your main catalyst options fall into three categories:

  • Lewis Acids : Catalysts like Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃) are highly effective.[9][10] They coordinate to the carbonyl oxygen of methyl acrylate, strongly activating it for cycloaddition.

  • Other Metal Catalysts : Copper(I) and Rhodium(II) complexes are also used, particularly in contexts where asymmetric induction is a goal.[1][11] Copper catalysis is well-documented for improving regioselectivity in similar cycloadditions.[12]

  • Organocatalysts : For reactions where metal contamination is a concern, certain organic molecules can catalyze the reaction, often through hydrogen bonding or iminium ion formation, although this is less common for this specific transformation.[8]

Q4: How should I decide between a Lewis acid and a copper-based catalyst for my experiment?

A4: The choice depends on your specific objectives, including cost, sensitivity to air and water, and desired outcome.

FeatureLewis Acid Catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃)Copper Catalysts (e.g., CuI, Cu(OAc)₂)
Mechanism of Action Coordinate to the carbonyl group of the dipolarophile, lowering its LUMO energy.[9]Can coordinate with both the nitrile oxide precursor and the dipolarophile, influencing regioselectivity.[11]
Primary Advantage High catalytic activity, often leading to significant rate enhancement and excellent regioselectivity.[13]Cost-effective, robust, and well-established for promoting cycloadditions while minimizing side reactions.[12]
Common Issues Can be moisture-sensitive and may require anhydrous conditions. Can be expensive.May require ligands for optimal activity. Potential for product contamination with residual metal.
Best For Achieving high yields and selectivity when cost is not the primary constraint.Scalable syntheses and when a balance of performance and cost is needed.

For initial screening and optimization focused on maximizing yield and regioselectivity for methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate, a Lewis acid like Sc(OTf)₃ is an excellent starting point.

Catalyst Selection Workflow Catalyst Selection Workflow Start Define Goal: Synthesize Isoxazoline Goal Primary Objective? Start->Goal MaxYield Maximize Yield & Regioselectivity Goal->MaxYield High Performance Cost Minimize Cost & Enable Scale-up Goal->Cost Process Efficiency MetalFree Avoid Metal Contamination Goal->MetalFree High Purity LewisAcid Screen Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃) MaxYield->LewisAcid Copper Screen Copper Catalysts (e.g., CuI with base) Cost->Copper Thermal Optimize Thermal/ Microwave Conditions (Catalyst-Free) MetalFree->Thermal Organo Investigate Organocatalysts Thermal->Organo If thermal fails

Figure 2: Decision workflow for selecting a suitable catalyst system.

Troubleshooting Guide

Q5: My reaction yield is disappointingly low. What are the most probable causes and how can I address them?

A5: Low yield is a common issue that can typically be traced to one of four areas. Systematically investigating each one is the key to optimization.

  • Inefficient Nitrile Oxide Generation : If the nitrile oxide is not formed efficiently, there is no intermediate to participate in the cycloaddition.

    • Troubleshooting : Confirm the purity of your precursor (propionaldoxime or 1-nitropropane). Ensure your generating agent (e.g., NCS, POCl₃) is fresh and active. Monitor the disappearance of the starting material by TLC or LC-MS to confirm conversion.

  • Nitrile Oxide Dimerization : The most common side reaction is the self-condensation of two nitrile oxide molecules to form a furoxan (1,2,5-oxadiazole 2-oxide).[14] This pathway competes directly with your desired cycloaddition.

    • Troubleshooting : This issue is exacerbated by a high concentration of the nitrile oxide. The best solution is to generate the nitrile oxide slowly in situ. This can be achieved by the slow, dropwise addition of your oxidant or dehydrating agent to the reaction mixture containing the methyl acrylate and catalyst over several hours. This keeps the instantaneous concentration of the nitrile oxide low, favoring the bimolecular reaction with the abundant dipolarophile.[14]

  • Poor Dipolarophile Reactivity/Catalyst Inactivation : The cycloaddition itself may be too slow, allowing dimerization to dominate.

    • Troubleshooting : Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure your solvent is anhydrous if using a moisture-sensitive Lewis acid. You can also increase the concentration of methyl acrylate (e.g., use 1.5 to 2.0 equivalents).

  • Suboptimal Reaction Conditions : Temperature and solvent play a crucial role.

    • Troubleshooting : While room temperature is a good starting point, some cycloadditions benefit from gentle heating (40-60 °C) to increase the rate. Conversely, if dimerization is severe, cooling the reaction to 0 °C while slowly adding the generating agent may be more effective. Screen different solvents; chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents like acetonitrile are common choices.

Troubleshooting Low Yield Troubleshooting Flowchart: Low Yield Start Problem: Low Product Yield Check1 Is precursor (aldoxime) being consumed? Start->Check1 Check2 Is a furoxan byproduct observed (by MS/NMR)? Check1->Check2 Yes Sol1 Action: Verify purity of precursor & generating agent. Increase oxidant/dehydrating agent. Check1->Sol1 No Check3 Is the catalyst active and conditions appropriate? Check2->Check3 No Sol2 Action: Slow addition of generating agent. Increase dipolarophile conc. Lower temperature. Check2->Sol2 Yes End Yield Optimized Check3->End Yes Sol3 Action: Increase catalyst loading. Use anhydrous solvent. Screen temperature & solvents. Check3->Sol3 No Sol1->Check1 Sol2->End Sol3->End

Figure 3: A logical workflow for diagnosing and solving low reaction yields.
Q6: I'm observing two regioisomers in my final product mixture. How can I improve the selectivity for the desired 5-carboxylate isomer?

A6: The formation of the 4-carboxylate isomer is a classic problem in isoxazoline synthesis. Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory, where the interaction between the dipole's HOMO and the dipolarophile's LUMO is key.[3] The desired 5-substituted product arises from the larger orbital coefficient on the nitrile oxide carbon overlapping with the larger coefficient on the β-carbon of the acrylate.

To enhance this selectivity:

  • Use a Lewis Acid Catalyst : This is the most effective method. A Lewis acid coordinates to the carbonyl of methyl acrylate, which significantly alters the magnitude of the orbital coefficients on the α- and β-carbons of the double bond, strongly favoring the interaction that leads to the 5-carboxylate isomer.[13]

  • Solvent Choice : The polarity of the solvent can subtly influence the transition state and affect the regioisomeric ratio. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).

  • Steric Hindrance : While the ethyl group on the nitrile oxide is relatively small, using a bulkier catalyst or ligand system could potentially increase steric repulsion in the transition state leading to the undesired 4-isomer.

Experimental Protocols

Protocol 1: Screening of Lewis Acid Catalysts

This protocol outlines a parallel screening approach to identify the optimal Lewis acid for the reaction.

  • Preparation : In an array of oven-dried vials under an inert atmosphere (N₂ or Argon), add methyl acrylate (1.2 mmol) and your chosen anhydrous solvent (2 mL, e.g., DCM).

  • Catalyst Addition : To each vial, add a different Lewis acid catalyst (0.05 mmol, 5 mol%). Include Sc(OTf)₃, Yb(OTf)₃, and a catalyst-free control.

  • Precursor Addition : Add propionaldoxime (1.0 mmol) to each vial.

  • Initiation : Prepare a stock solution of N-chlorosuccinimide (NCS) (1.05 mmol) in the same anhydrous solvent (5 mL). Using a syringe pump, add the NCS solution to each vial over a period of 4 hours at room temperature.

  • Monitoring : After the addition is complete, allow the reactions to stir for an additional 12 hours. Monitor the reaction progress by taking small aliquots for TLC or LC-MS analysis to determine the ratio of product to starting material and the formation of any byproducts.

  • Workup and Analysis : Quench the reactions with saturated aqueous NaHCO₃. Extract the organic layer, dry with Na₂SO₄, and concentrate. Analyze the crude product ratio by ¹H NMR spectroscopy to determine yield and regioselectivity.

Protocol 2: Optimized Synthesis using Sc(OTf)₃

This procedure is a starting point for a scaled-up reaction based on screening results.

  • Setup : To an oven-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add Sc(OTf)₃ (246 mg, 0.5 mmol, 5 mol%).

  • Reagents : Add anhydrous dichloromethane (DCM, 50 mL), methyl acrylate (1.08 mL, 12 mmol), and propionaldoxime (731 mg, 10 mmol).

  • Initiation : Dissolve N-chlorosuccinimide (NCS, 1.4 g, 10.5 mmol) in 20 mL of anhydrous DCM and load it into the dropping funnel.

  • Reaction : Add the NCS solution dropwise to the stirred reaction mixture over 4-6 hours at room temperature.

  • Completion : After the addition is complete, stir the reaction for an additional 16 hours or until TLC/LC-MS analysis shows complete consumption of the aldoxime.

  • Workup : Quench the reaction by adding 30 mL of water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification : Remove the solvent under reduced pressure. Purify the crude oil via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate.

Frequently Asked Questions (FAQs)

  • Q: What are the key safety considerations? A: Nitrile oxides are high-energy, potentially unstable intermediates. While they are generally trapped efficiently in situ in this reaction, you should always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The oxidants and dehydrating agents used can also be corrosive or toxic.

  • Q: Can microwave irradiation be used to accelerate this reaction? A: Yes, microwave-assisted synthesis has been shown to be very effective for 1,3-dipolar cycloadditions, often dramatically reducing reaction times from hours to minutes and minimizing side product formation.[15] It is an excellent technique to consider for rapid library synthesis or optimization.

  • Q: How critical is the purity of the starting materials? A: Extremely critical. Impurities in your aldoxime or nitroalkane can lead to unknown side reactions. Water in your solvent can hydrolyze reagents or deactivate moisture-sensitive catalysts. Always use freshly distilled or purified reagents and anhydrous solvents for best results.

References

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.).
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. (2024, December 16).
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate via Bromination of Dimethyl Fumarate Under Photoflow Conditions and Its Saf. DOI.
  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure.
  • The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023, June 1).
  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties.
  • Ethyl 3-ethyl-5-methylisoxazole-4-carboxyl
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC.
  • Efficient Catalytic Effects of Lewis Acids in the 1,3-Dipolar Cycloaddition Reactions of Carbonyl Ylides with Imines.
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents.
  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles.
  • Scope of the reaction for synthesis of isoxazolines. Reagents and conditions.
  • Green Organocatalytic Synthesis of Isoxazolines via a One-Pot Oxidation of Allyloximes.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. (2025, August 22).
  • Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties.
  • Biocatalytic Synthesis of Isoxazolines Enabled by Cryptic Nitrile Oxide Formation by a Vanadium-Dependent Chloroperoxidase. ChemRxiv.
  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxyl
  • Synthesis and characterization of 3,4,5-trisubstituted isoxazolines and isoxazoles. (2025, August 6).
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • Mild synthesis of isoxazoline derivatives via an efficient [4 + 1] annulation reaction of transient nitrosoalkenes and sulfur ylides. PMC.
  • Metal-Catalyzed 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. Request PDF.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. (2023, March 10).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. (2024, August 27).
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC.
  • Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. SciSpace.
  • Technical Support Center: Synthesis of Isoxazole-5-carboxyl
  • Synthesis of 2-isoxazolines. Organic Chemistry Portal.
  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv.
  • Initial Examinations of the Diastereoselectivity and Chemoselectivity of Intramolecular Silyl Nitronate [3+2] Cycloadditions with Alkenyl/Alkynyl Nitroethers. Semantic Scholar. (2024, December 10).
  • Synthesis of isoxazolidine and isoxazoline rings via 1,3-dipolar cycloaddition reaction tethered to 2-benzothiazolethiol and stu.
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. MDPI. (2015, June 12).
  • Iron and Ruthenium Lewis Acid Catalyzed Asymmetric 1,3-Dipolar Cycloaddition Reactions between Nitrones and Enals. Journal of the American Chemical Society. (2002, April 11).
  • Intramolecular 1,3-dipolar Ene Reactions of Nitrile Oxides Occur by Stepwise 1,1-cycloaddition/retro-ene Mechanisms. PubMed. (2003, November 12).
  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. (2022, July 20).
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences (ZJMS). (2025, April 23).
  • Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. PMC.
  • Isoxazole synthesis. Organic Chemistry Portal.

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate vs. Methyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate

In the landscape of modern drug discovery and synthetic chemistry, the 4,5-dihydroisoxazole (isoxazoline) scaffold is a cornerstone for developing novel bioactive molecules.[1] This guide provides an in-depth, objective...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and synthetic chemistry, the 4,5-dihydroisoxazole (isoxazoline) scaffold is a cornerstone for developing novel bioactive molecules.[1] This guide provides an in-depth, objective comparison of two closely related analogs: methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate and methyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate. While direct, side-by-side experimental data for these specific compounds is not extensively published, this document synthesizes established chemical principles and data from analogous systems to offer a predictive comparison of their synthesis, properties, and potential applications. This resource is intended to guide researchers in making informed decisions for their synthetic strategies and research programs.

Physicochemical and Structural Properties: A Comparative Overview

The seemingly minor difference of a single methylene unit between the 3-ethyl and 3-methyl substituents imparts subtle but significant variations in their physicochemical properties. These differences can influence everything from reaction kinetics to biological activity.

PropertyMethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylateMethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylateJustification for Comparison
Molecular Formula C₆H₉NO₃C₇H₁₁NO₃Direct calculation.
Molecular Weight 143.14 g/mol [2]157.17 g/mol Direct calculation.
Predicted Boiling Point LowerHigherBoiling points of homologous series generally increase with molecular weight due to stronger van der Waals forces.
Predicted Density Slightly HigherSlightly LowerDensity tends to decrease slightly with increasing alkyl chain length in some homologous series.
Predicted Lipophilicity (LogP) LowerHigherThe addition of a methylene group increases the nonpolar character of the molecule, leading to higher lipophilicity.
Steric Bulk Less HinderedMore HinderedThe ethyl group is sterically more demanding than the methyl group, which can affect reaction rates and binding interactions.[3]

Synthesis via 1,3-Dipolar Cycloaddition: A Mechanistic and Practical Comparison

The most efficient and convergent method for synthesizing these 3-alkyl-4,5-dihydroisoxazole-5-carboxylates is the [3+2] cycloaddition reaction between an in situ generated nitrile oxide and an alkene dipolarophile, in this case, methyl acrylate.[4][5] The core of the comparison lies in the generation and reactivity of the respective nitrile oxides: acetonitrile oxide for the 3-methyl analog and propanenitrile oxide for the 3-ethyl analog.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Nitroalkane R-CH₂-NO₂ (Nitroethane or 1-Nitropropane) Nitrile Oxide [R-C≡N⁺-O⁻] (Acetonitrile Oxide or Propanenitrile Oxide) Nitroalkane->Nitrile Oxide Phenyl Isocyanate PhNCO, Et₃N Product Methyl 3-R-4,5-dihydroisoxazole- 5-carboxylate Nitrile Oxide->Product Methyl Acrylate H₂C=CH-CO₂Me

Caption: General workflow for the synthesis of 3-alkyl-4,5-dihydroisoxazole-5-carboxylates.

Comparative Synthesis Analysis
  • Nitrile Oxide Precursors: Acetonitrile oxide is generated from nitroethane, while propanenitrile oxide is derived from 1-nitropropane. Both precursors are readily available. The generation typically involves dehydration using an agent like phenyl isocyanate in the presence of a catalytic amount of triethylamine.

  • Reaction Kinetics: The 1,3-dipolar cycloaddition is a concerted pericyclic reaction.[5] The primary difference in reactivity between acetonitrile oxide and propanenitrile oxide will stem from steric and electronic effects.

    • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. This can subtly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide, but this effect is generally minor for small alkyl groups and unlikely to cause a dramatic change in reactivity.

    • Steric Effects: The ethyl group presents a greater steric hindrance than the methyl group.[3] In the transition state of the cycloaddition, the substituent on the nitrile oxide approaches the dipolarophile. The increased bulk of the ethyl group may lead to a slightly slower reaction rate compared to the methyl group due to increased steric repulsion in the transition state.[6] This could translate to longer reaction times or the need for slightly higher temperatures to achieve comparable conversion.

  • Yields and Side Reactions: The primary side reaction in these cycloadditions is the dimerization of the nitrile oxide to form a furoxan. To minimize this, the nitrile oxide is generated slowly in situ in the presence of the dipolarophile (methyl acrylate). Given the slightly slower cycloaddition rate anticipated for the 3-ethyl analog, there may be a marginally higher propensity for dimerization, potentially leading to slightly lower yields if conditions are not carefully optimized. However, with slow addition of the dehydrating agent, high yields are expected for both compounds.

Detailed Experimental Protocols

The following protocols are based on established procedures for 1,3-dipolar cycloadditions and are designed to be self-validating systems.

Protocol 1: Synthesis of Methyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate
  • Rationale: This protocol utilizes the in-situ generation of acetonitrile oxide from nitroethane via the Mukaiyama reaction, immediately trapping it with methyl acrylate to prevent dimerization. Toluene is chosen as a non-polar solvent to facilitate the reaction, and the temperature is kept elevated to ensure a reasonable reaction rate.

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add a solution of nitroethane (1.0 eq.), methyl acrylate (1.5 eq.), and triethylamine (0.1 eq.) in dry toluene (40 mL).

  • Nitrile Oxide Generation: Heat the mixture to 80°C. To this solution, add a solution of phenyl isocyanate (1.1 eq.) in dry toluene (10 mL) dropwise over 1 hour using a syringe pump. The slow addition is critical to maintain a low concentration of the nitrile oxide, thus favoring the desired cycloaddition over dimerization.

  • Reaction Monitoring: Stir the reaction mixture at 80°C for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. A precipitate of diphenylurea will form. Filter the solid and wash it with a small amount of cold toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.

Protocol 2: Synthesis of Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate
  • Rationale: This protocol is analogous to the synthesis of the 3-methyl derivative, with adjustments to account for the potentially slower reaction rate of propanenitrile oxide. A slightly longer reaction time may be required.

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add a solution of 1-nitropropane (1.0 eq.), methyl acrylate (1.5 eq.), and triethylamine (0.1 eq.) in dry toluene (40 mL).

  • Nitrile Oxide Generation: Heat the mixture to 80-90°C. The slightly higher temperature may be beneficial to counteract the increased steric hindrance of the ethyl group. Add a solution of phenyl isocyanate (1.1 eq.) in dry toluene (10 mL) dropwise over 1 hour using a syringe pump.

  • Reaction Monitoring: Stir the reaction mixture at 80-90°C for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and filter the precipitated diphenylurea, washing with cold toluene.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient).

Predicted Spectroscopic and Analytical Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compounds. Below are the predicted NMR and Mass Spectrometry data based on known chemical shift values and fragmentation patterns of similar isoxazoline structures.[7][8]

AnalysisMethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylateMethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate
¹H NMR (CDCl₃, 400 MHz) δ 5.05 (dd, 1H, H-5), 3.80 (s, 3H, OCH₃), 3.55 (dd, 1H, H-4a), 3.30 (dd, 1H, H-4b), 2.00 (s, 3H, CH₃)δ 5.05 (dd, 1H, H-5), 3.80 (s, 3H, OCH₃), 3.55 (dd, 1H, H-4a), 3.30 (dd, 1H, H-4b), 2.30 (q, 2H, CH₂), 1.15 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 171.0 (C=O), 157.0 (C=N), 80.0 (C-5), 53.0 (OCH₃), 40.0 (C-4), 13.0 (CH₃)δ 171.0 (C=O), 161.0 (C=N), 80.0 (C-5), 53.0 (OCH₃), 40.0 (C-4), 20.0 (CH₂), 11.0 (CH₃)
Mass Spec (EI) M⁺ at m/z 143. Fragments at 112 ([M-OCH₃]⁺), 84 ([M-CO₂CH₃]⁺), 59 ([CO₂CH₃]⁺).M⁺ at m/z 157. Fragments at 126 ([M-OCH₃]⁺), 98 ([M-CO₂CH₃]⁺), 59 ([CO₂CH₃]⁺).
Mass Spectrometry Fragmentation

The primary fragmentation pathway for these esters involves the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-CO₂CH₃).[9]

G M Molecular Ion [M]⁺ M-OCH3 [M-OCH₃]⁺ M->M-OCH3 - •OCH₃ M-CO2CH3 [M-CO₂CH₃]⁺ M->M-CO2CH3 - •CO₂CH₃ CO2CH3 [CO₂CH₃]⁺ M->CO2CH3

Caption: Key fragmentation pathways for methyl 3-alkyl-isoxazoline-5-carboxylates.

Comparative Reactivity and Applications in Drug Development

The choice between a 3-methyl and a 3-ethyl isoxazoline can have significant implications for the biological activity and metabolic stability of a potential drug candidate.

  • Structure-Activity Relationship (SAR): In many bioactive molecules, the size and nature of substituents can dramatically alter the interaction with a biological target.

    • Steric Interactions: If the 3-position of the isoxazoline ring is situated within a tight binding pocket of a protein, the smaller methyl group may be favored, leading to higher potency. Conversely, if the pocket is larger, the ethyl group might engage in additional favorable hydrophobic interactions, thereby increasing activity. The ethyl group provides an additional vector for exploring the topology of the binding site.

    • Lipophilicity: The higher predicted LogP of the 3-ethyl analog means it is more lipophilic. This can enhance its ability to cross cell membranes, which may be advantageous for reaching intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility and increased off-target effects.[10]

  • Metabolic Stability: The C-H bonds on the α-carbon of the alkyl substituent (the methylene group in the ethyl analog) can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The ethyl group introduces this additional potential site of metabolism compared to the methyl group. Therefore, the methyl analog might exhibit greater metabolic stability in some biological systems.

Conclusion

While methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate and methyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate are structurally very similar, they present a classic case of how a minor homologous extension can influence synthetic and pharmacological properties.

  • For Synthesis: The methyl 3-methyl analog is likely to be synthesized slightly faster and potentially in higher yield due to the lower steric hindrance of the methyl group. It serves as an excellent starting point for initial explorations of the isoxazoline scaffold.

  • For Drug Development: The methyl 3-ethyl analog offers a handle for modulating lipophilicity and exploring larger binding pockets. While potentially facing a slightly more challenging synthesis and the possibility of increased metabolic liability, it provides a crucial data point in establishing a structure-activity relationship for a lead compound series.

Ultimately, the choice between these two valuable building blocks will depend on the specific goals of the research program. For initial scaffold validation, the 3-methyl derivative is a logical choice. For lead optimization and probing the influence of size and lipophilicity, the 3-ethyl derivative is an indispensable tool.

References

  • Liang, Y., et al. (2019). Synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert-Butyl Nitrite via a Csp3–H Radical Functionalization/Cycloaddition Cascade. Organic Letters. Available from: [Link]

  • ChemSynthesis. (n.d.). methyl 3-methyl-4,5-dihydro-5-isoxazolecarboxylate.
  • Kotian, S. Y., et al. (2014). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. Available from: [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

  • Wikipedia. (n.d.). Steric effects. Available from: [Link]

  • Konieczny, D., et al. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition. Molecules. Available from: [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Available from: [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available from: [Link]

  • Zhang, H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available from: [Link]

  • Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. (n.d.). RSC.org. Available from: [Link]

Sources

Comparative

Comparing cycloaddition catalysts for methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate synthesis

An In-Depth Guide to Cycloaddition Catalysts for the Synthesis of Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate For professionals in chemical research and drug development, the isoxazoline scaffold is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Cycloaddition Catalysts for the Synthesis of Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate

For professionals in chemical research and drug development, the isoxazoline scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous bioactive molecules and serving as a versatile synthetic intermediate.[1][2] The targeted synthesis of specific stereoisomers of substituted isoxazolines, such as methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate, is crucial for elucidating structure-activity relationships and developing novel therapeutics. The primary route to this heterocyclic system is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between an ethyl-substituted nitrile oxide and methyl acrylate.[3][4]

However, the uncatalyzed version of this reaction often lacks the precise control over stereochemistry required for pharmaceutical applications, leading to racemic mixtures and diminished yields. This guide provides a comparative analysis of catalytic systems designed to overcome these challenges, focusing on Lewis acid and organocatalytic approaches. We will delve into the mechanistic underpinnings of these catalysts, present comparative performance data, and provide detailed experimental protocols to ensure reproducibility and methodological transparency.

The Core Reaction: 1,3-Dipolar Cycloaddition

The fundamental transformation involves the reaction of a 1,3-dipole (ethyl nitrile oxide, generated in situ) and a dipolarophile (methyl acrylate). The concerted, pericyclic mechanism leads to the formation of the five-membered isoxazoline ring. The key challenge is to control the facial selectivity of the approach of the two reactants, which dictates the absolute stereochemistry of the newly formed chiral centers at the C4 and C5 positions.

General_Cycloaddition cluster_reactants Reactants cluster_product Product EtCNO Ethyl Nitrile Oxide (1,3-Dipole) TransitionState [3+2] Cycloaddition Transition State EtCNO->TransitionState + MeAcrylate Methyl Acrylate (Dipolarophile) MeAcrylate->TransitionState Isoxazoline Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate TransitionState->Isoxazoline

Caption: The fundamental [3+2] cycloaddition pathway.

Lewis Acid Catalysis: Activating the Dipolarophile

Lewis acid catalysis is a preeminent strategy for accelerating 1,3-dipolar cycloadditions while inducing enantioselectivity. The underlying principle involves the coordination of the Lewis acid to a heteroatom on the dipolarophile—in this case, the carbonyl oxygen of methyl acrylate. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the acrylate, reducing the HOMO-LUMO energy gap between the reactants and accelerating the reaction. When a chiral Lewis acid is employed, its sterically defined environment dictates the trajectory of the incoming nitrile oxide, favoring the formation of one enantiomer over the other.

Catalytic Cycle for Lewis Acid-Mediated Cycloaddition

Lewis_Acid_Cycle catalyst Chiral Lewis Acid (e.g., Chiral Oxazaborolidine-TfOH) activated Activated Complex (Lowered LUMO) catalyst->activated Coordination acrylate Methyl Acrylate acrylate->activated product_complex Product-Catalyst Complex activated->product_complex + Nitrile Oxide (Face-selective attack) dipole Ethyl Nitrile Oxide dipole->product_complex product_complex->catalyst Regeneration product Enantioenriched Isoxazoline product_complex->product Release

Caption: Generalized catalytic cycle for a chiral Lewis acid.

Performance Comparison of Lewis Acid Catalysts

While data for the exact synthesis of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate is not consolidated in a single source, we can extrapolate from highly analogous systems reported in the literature. The work by Tu and co-workers on the asymmetric synthesis of isoxazolines from silyl nitronates provides a strong foundation.[5][6] They demonstrated that a chiral oxazaborolidine catalyst, activated by trifluoromethanesulfonic acid (TfOH), is highly effective for the cycloaddition of silyl nitronates with 2-alkylacroleins.

Catalyst SystemDipolarophileNitronate PrecursorLoading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
Corey's Oxazaborolidine-TfOH 2-EthylacroleinTIPS-nitronate from 1-nitropropane10Toluene-60>9995[5][6]
"Bisoxazoline"-MgI₂ AcrylonitrileArylnitrile oxides10CH₂Cl₂-78~80-95~80-98[5]
Chiral Ligand-Ni(ClO₄)₂ MethacrylateArylnitrile oxides10CH₂Cl₂-20~70-90~70-96[5]
Iron(III) Triflate/(±)-BINOL AlkyneAryl Nitrone10CH₂Cl₂RTup to 99N/A (diastereoselective)[7]

Analysis and Causality:

  • Chiral Oxazaborolidine-TfOH: This system demonstrates exceptional performance. The strong Lewis acidity of the boron center, enhanced by TfOH, effectively activates the dipolarophile even at very low temperatures. The low temperature (-60 °C) is critical for maximizing enantioselectivity by amplifying the small energy differences between the two diastereomeric transition states. The use of a silyl nitronate as a stable precursor to the highly reactive nitrile oxide is a key experimental choice that improves handling and reaction control.[5]

  • Mg and Ni Complexes: While also effective, these catalysts often require arylnitrile oxides, which may not be suitable for synthesizing the target 3-ethyl-isoxazoline. Regioselectivity can also be a challenge with some metal complexes.[5][8]

  • Iron Catalysis: Iron catalysts are advantageous due to their low cost and low toxicity.[7] While the cited example uses a nitrone and an alkyne, it highlights the potential of iron-based Lewis acids in related cycloadditions, achieving excellent yields and diastereoselectivity.

Organocatalysis: A Metal-Free Alternative

Organocatalysis offers a "greener" and often more cost-effective approach to isoxazoline synthesis, avoiding the use of potentially toxic and expensive heavy metals.[1][9] These reactions typically proceed through different mechanisms than Lewis acid catalysis, often involving the activation of the starting materials through the formation of intermediate species like enamines or by facilitating in-situ oxidant-based cyclizations.

Performance Comparison of Organocatalysts
Catalyst SystemSubstrateKey Reagent(s)Loading (mol%)SolventYield (%)Key FeatureReference
2,2,2-Trifluoroacetophenone AllyloximesH₂O₂20t-BuOHup to 78Green, one-pot oxidation/cyclization[1][9]
Proline Nitroalkenes / Vinyl esters-20CHCl₃up to 95Cascade synthesis, high diastereoselectivity[10]
TEMPO Nitroalkenes / AlkenesNaOCl10CH₂Cl₂-Sustainable Machetti-De Sarlo reaction[11]

Analysis and Causality:

  • 2,2,2-Trifluoroacetophenone: This catalyst operates via a unique one-pot mechanism. It first catalyzes the epoxidation of an allyloxime using hydrogen peroxide as a green oxidant.[1][9] The subsequent intramolecular ring-opening and cyclization yields the isoxazoline. This method cleverly bypasses the need to generate a nitrile oxide separately. The choice of 20 mol% catalyst loading and 16 equivalents of H₂O₂ represents the optimized conditions to drive the reaction to completion.[9]

  • Proline: Proline catalysis activates nitroalkenes through a cascade mechanism, leading to a highly stereoselective synthesis of isoxazoline-N-oxides.[10] While this produces a related structure, it showcases the power of organocatalysis in controlling stereochemistry, yielding only trans isomers in the reported cases.

Logical Workflow for Organocatalytic Synthesis

Organo_Workflow cluster_prep Substrate Preparation cluster_reaction One-Pot Catalytic Reaction cluster_finish Workup & Product Start Propionaldehyde + Hydroxylamine Oxime Propionaldoxime Start->Oxime Allylation Allylation Oxime->Allylation Allyloxime Allyl Propionaldoxime Allylation->Allyloxime Reaction Epoxidation & In-situ Cyclization Allyloxime->Reaction Catalyst 2,2,2-Trifluoroacetophenone Catalyst->Reaction Oxidant H₂O₂ Oxidant->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Target Isoxazoline Purification->Product

Caption: Workflow for the trifluoroacetophenone-catalyzed route.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are described in detail. They represent robust methods adapted from leading literature.

Protocol 1: Asymmetric Synthesis via Chiral Oxazaborolidine Catalyst

(Adapted from Tu et al., Org. Lett. 2015, 17, 3390-3393)[5]

This protocol is designed for high enantioselectivity using a stable nitrile oxide precursor.

  • Catalyst Preparation (in-situ):

    • To a flame-dried Schlenk flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.10 mL, 0.10 mmol, 10 mol%).

    • Cool the solution to 0 °C and add trifluoromethanesulfonic acid (TfOH) (8.8 µL, 0.10 mmol) dropwise.

    • Stir the mixture at 0 °C for 15 minutes to form the activated catalyst.

  • Silyl Nitronate Preparation:

    • In a separate flame-dried flask under argon, dissolve 1-nitropropane (1.0 mmol) and triisopropylsilyl chloride (TIPS-Cl) (1.1 mmol) in anhydrous CH₂Cl₂ (5 mL).

    • Cool to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.9 mmol) dropwise.

    • Stir for 1 hour at 0 °C. The resulting solution contains the crude triisopropylsilyl nitronate. Filter off the DBU·HCl salt under argon if necessary.

  • Cycloaddition Reaction:

    • Cool the activated catalyst solution to -60 °C (dry ice/chloroform bath).

    • Add methyl acrylate (1.2 mmol) to the catalyst solution.

    • Slowly add the prepared crude silyl nitronate solution via syringe over 10 minutes.

    • Stir the reaction mixture at -60 °C for 24 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

    • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the enantioenriched methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate.

Protocol 2: Green Organocatalytic Synthesis

(Adapted from Triandafillidi & Kokotos, Org. Lett. 2017, 19, 106-109)[1][9]

This protocol provides a metal-free, one-pot synthesis from an allyloxime precursor.

  • Substrate Preparation: Synthesize the required allyloxime from propionaldoxime and an allyl halide via standard procedures.

  • One-Pot Cycloaddition:

    • To a round-bottom flask, add the allyloxime (1.0 mmol), tert-butanol (t-BuOH) (5 mL), and 2,2,2-trifluoroacetophenone (0.20 mmol, 20 mol%).

    • Add hydrogen peroxide (35% w/w in H₂O, 16 mmol) dropwise while stirring.

    • Adjust the pH of the solution to approximately 11 by the careful addition of an aqueous base (e.g., 1 M NaOH).

    • Stir the reaction vigorously at room temperature for 24-48 hours, monitoring by TLC.

  • Workup and Purification:

    • Carefully quench the excess hydrogen peroxide by adding a saturated aqueous solution of Na₂S₂O₃ (15 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Mg₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the target isoxazoline.

Conclusion and Recommendations

Both Lewis acid catalysis and organocatalysis present viable and powerful strategies for the synthesis of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate.

  • For applications demanding the highest levels of enantiopurity, the chiral oxazaborolidine-TfOH system is the recommended choice .[5][6] Its ability to operate at low temperatures provides a distinct advantage for stereocontrol, consistently delivering excellent yields and enantiomeric excesses. The use of a stable silyl nitronate precursor adds a layer of practicality to the procedure.

  • For syntheses where environmental impact, cost, and avoidance of metal contaminants are paramount, the 2,2,2-trifluoroacetophenone-catalyzed method is highly attractive .[1][9] This one-pot protocol, utilizing a green oxidant, represents a significant step towards sustainable chemical manufacturing, even if the yields may be slightly lower than the best Lewis acid methods.

The choice of catalyst ultimately depends on the specific priorities of the research or development program. For drug discovery, where enantiomeric purity is non-negotiable, the precision of chiral Lewis acids is indispensable. For process chemistry and scale-up, the economic and environmental benefits of organocatalysis present a compelling case for further optimization. Future research will likely focus on developing catalysts that merge the high stereocontrol of Lewis acids with the sustainable profile of organocatalysts.

References

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  • Triandafillidi, I., & Kokotos, C. G. (2017). Green Organocatalytic Synthesis of Isoxazolines via a One-Pot Oxidation of Allyloximes. ACS Publications. [Link]

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  • Li, G., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1629–1635. [Link]

  • Wang, C., et al. (2021). Iron-catalyzed 1,3-dipolar cycloaddition of alkynes and aryl nitrones for the synthesis of chiral Δ4-isoxazolines. Organic & Biomolecular Chemistry, 19(34), 7453-7457. [Link]

  • Triandafillidi, I., & Kokotos, C. G. (2017). Green Organocatalytic Synthesis of Isoxazolines via a One-Pot Oxidation of Allyloximes. ACS Publications. [Link]

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  • ResearchGate. (n.d.). Catalytic asymmetric synthesis of isoxazoline N‐oxides. [Link]

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  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • Semenov, V. V., et al. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry, 2019(25), 4075-4086. [Link]

Sources

Validation

Validating stereochemistry of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate via 2D NOESY NMR

Title: Validating the Stereochemistry and Conformation of Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate: A Comparative Guide to 2D NOESY NMR Introduction: The Analytical Challenge Isoxazoline derivatives, specificall...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Stereochemistry and Conformation of Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate: A Comparative Guide to 2D NOESY NMR

Introduction: The Analytical Challenge

Isoxazoline derivatives, specifically 4,5-dihydroisoxazoles, are privileged pharmacophores in medicinal chemistry and critical intermediates in organic synthesis. Synthesized typically via the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, these molecules present unique stereochemical and regiochemical challenges.

For methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate , the primary analytical objective is twofold:

  • Regiochemical Validation: Confirming the 3,5-substitution pattern over the alternative 3,4-isomer.

  • Stereodynamic/Conformational Mapping: Validating the relative spatial orientation of the C5 chiral center and the puckering of the isoxazoline envelope conformation.

While 1D 1 H NMR provides scalar coupling constants ( J -values) that hint at dihedral angles, it is insufficient for absolute spatial mapping. As a Senior Application Scientist, I rely on 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the gold standard for this validation. This guide objectively compares 2D NOESY against alternative techniques and provides a field-proven, self-validating protocol for acquiring unimpeachable stereochemical data.

Methodological Comparison: Why 2D NOESY?

To validate the 3D structure of small molecules (MW < 500 Da), scientists typically choose between X-ray crystallography, 1D ROESY, and 2D NOESY [1][2]. Table 1 breaks down the performance metrics of these alternatives.

Table 1: Comparative Analysis of Stereochemical Validation Techniques

MethodologyPrimary MechanismOptimal Molecular WeightAdvantages for IsoxazolinesLimitations
2D NOESY NMR Dipole-dipole cross-relaxation ( r−6 )< 1000 Da (Small Molecules)Maps all spatial correlations (< 5 Å) in a single experiment; ideal for solution-state dynamics.Requires careful optimization of mixing time ( τm​ ) to avoid spin diffusion.
1D ROESY NMR Spin-lock cross-relaxation1000 - 3000 Da (Mid-sized)NOE is always positive; avoids the "zero-crossing" region of NOESY [3].Prone to TOCSY artifacts (scalar transfer) which can be mistaken for spatial proximity.
X-Ray Crystallography Electron density diffractionAny (if crystalline)Provides absolute configuration and exact bond lengths.Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate is often an oil/liquid [1]; crystallization is highly difficult.

The Causality Behind the Choice: For a small, highly mobile molecule like methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate (MW 157 g/mol ), the molecular tumbling rate ( ωτc​ ) in standard solvents like CDCl 3​ is much less than 1. This places it firmly in the extreme narrowing limit, where 2D NOESY yields strong, positive cross-peaks [2]. 1D ROESY is unnecessary here and introduces the risk of false positives via TOCSY transfer through the strongly coupled C4-C5 spin system. X-ray is practically eliminated due to the physical state of the ester.

The Physics of the Self-Validating NOESY System

A robust NOESY protocol is not just a sequence of button presses; it is a self-validating system governed by quantum mechanics. The Nuclear Overhauser Effect relies on the transfer of longitudinal magnetization between spatially proximate nuclear spins via dipole-dipole cross-relaxation.

Because the NOE intensity is proportional to r−6 (where r is the internuclear distance) [3], a signal strictly dictates a distance of less than 5 Å. However, if the mixing time ( τm​ ) is too long, magnetization can transfer from Spin A Spin B Spin C (Spin Diffusion), falsely implying that A and C are close. To prevent this, our protocol mandates the measurement of the spin-lattice relaxation time ( T1​ ) to mathematically bound the mixing time.

G N1 Equilibrium Magnetization (Mz) N2 90° Pulse (Transverse Mxy) N1->N2 N3 Evolution (t1) Frequency Labeling N2->N3 N4 90° Pulse (Longitudinal -Mz) N3->N4 N5 Mixing Time (τm) Cross-Relaxation N4->N5 Dipole-Dipole Coupling N6 90° Pulse & Acq (Observable NOE) N5->N6 Signal Transfer

Fig 1: Pulse sequence and coherence transfer pathway for 2D NOESY NMR.

Step-by-Step Experimental Protocol

The following methodology ensures high-fidelity data acquisition for methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate using a 500 MHz or 600 MHz NMR spectrometer.

Step 1: Sample Preparation & Degassing
  • Action: Dissolve 15-20 mg of the purified isoxazoline in 0.6 mL of CDCl 3​ (100% atom D). Subject the NMR tube to three cycles of freeze-pump-thaw degassing, then seal under argon.

  • Causality: Dissolved oxygen is paramagnetic. Its unpaired electrons provide a highly efficient, non-radiative relaxation pathway that outcompetes dipole-dipole cross-relaxation, effectively quenching the NOE signal. Degassing is the most critical step for maximizing signal-to-noise (S/N) in NOESY [2].

Step 2: T1​ Relaxation Measurement
  • Action: Run an Inversion-Recovery experiment ( 180∘−τ−90∘−Acq ) with an array of τ delays (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 seconds).

  • Causality: The NOE buildup rate is intrinsically linked to the longitudinal relaxation time ( T1​ ) of the protons. You cannot guess the mixing time; it must be calculated. Extract the longest T1​ of the protons of interest (typically the C4 or C5 protons).

Step 3: Mixing Time ( τm​ ) Optimization
  • Action: Set the NOESY mixing time ( τm​ ) to approximately 0.5×T1​ to 0.8×T1​ (usually between 400 ms and 700 ms for a molecule of this size).

  • Self-Validation: To guarantee the system is in the "initial rate approximation" regime (where NOE intensity is strictly linear to r−6 ), run a brief 1D NOESY build-up curve at τm​ = 200, 400, and 600 ms. If the target peak intensity plateaus or drops at 600 ms, spin diffusion is occurring. Reduce τm​ .

Step 4: 2D NOESY Acquisition
  • Action: Acquire the 2D NOESY spectrum using a phase-sensitive sequence with Pulsed Field Gradients (PFGs) for coherence selection. Set the relaxation delay ( D1​ ) to at least 3×T1​ to ensure complete return to thermal equilibrium between scans.

G A Sample Prep: Degassing (Remove O2) B T1 Relaxation Measurement A->B Prevents paramagnetic quenching C Mixing Time (τm) Optimization B->C τm ≈ 0.7 × T1 D 2D NOESY Acquisition C->D Prevents spin diffusion E Cross-Peak Integration & Distances D->E Validates r^-6 spatial proximity

Fig 2: Self-validating workflow for 2D NOESY experimental setup.

Data Presentation and Stereochemical Validation

Upon processing the 2D NOESY matrix, the cross-peaks provide a definitive map of the molecule's architecture. Based on the established 1 H NMR assignments for methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate [1], we analyze the spatial correlations.

Table 2: Expected 2D NOESY Correlations and Structural Implications

Proton PairChemical Shifts (ppm)Expected NOE IntensityEstimated DistanceStructural Conclusion
C5-H C4-H a​ 5.01 ~3.24Strong~2.3 - 2.5 ÅConfirms the intact 4,5-dihydroisoxazole ring system.
C5-H C4-H b​ 5.01 ~3.24Medium~2.8 - 3.0 ÅDifferentiates the pseudo-axial vs pseudo-equatorial protons on the puckered ring.
C4-H Ethyl -CH 2​ - ~3.24 ~2.40Medium~3.0 - 3.5 ÅConfirms proximity of the C4 methylene to the C3 ethyl group.
C5-H Ethyl -CH 2​ - 5.01 ~2.40None (Absent) > 5.0 ÅCritical Regiochemical Proof: Proves the 3,5-substitution. If it were the 3,4-isomer, C5-H would show a strong NOE to the ethyl group.
C5-H Ester -OCH 3​ 5.01 3.81Weak / Medium~3.5 - 4.0 ÅConfirms the conformation of the carboxylate group relative to the C5 proton.

Expert Insight: The absence of an NOE is just as critical as its presence. The complete lack of cross-relaxation between the C5 methine proton ( 5.01 ppm) and the C3 ethyl methylene protons ( ∼2.40 ppm) serves as the definitive, self-validating proof that the cycloaddition yielded the 3,5-regioisomer exclusively. Furthermore, the differential NOE intensities between C5-H and the diastereotopic C4 protons allow computational chemists to validate DFT-calculated envelope conformations of the isoxazoline ring.

Conclusion

For the structural validation of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate, 2D NOESY NMR outperforms 1D ROESY and X-ray crystallography in both efficiency and solution-state accuracy. By strictly controlling the causality of the experiment—specifically through rigorous sample degassing and mathematical optimization of the mixing time via T1​ measurements—scientists can generate a self-validating dataset. This ensures that the resulting spatial map is an artifact-free representation of the molecule's true stereochemistry and regiochemistry.

References

  • The Use of Steric Auxiliaries in Nitrile Oxide Cycloadditions Open Research Repository, Australian National University. URL:[Link]

  • Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected JEOL Applications & Technical Columns. URL:[Link]

  • Using NMR to identify and characterize natural products Academia.edu / Royal Society of Chemistry. URL: [Link]

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